molecular formula C11H18ClNO2 B596606 4-Aminoadamantane-1-carboxylic acid hydrochloride CAS No. 1245645-93-5

4-Aminoadamantane-1-carboxylic acid hydrochloride

Cat. No.: B596606
CAS No.: 1245645-93-5
M. Wt: 231.72
InChI Key: PYPMBCTWOYDNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoadamantane-1-carboxylic acid hydrochloride is a functionalized adamantane derivative that provides researchers with a versatile and rigid three-dimensional scaffold for probing complex biological targets. The integration of the adamantane structure in drug discovery offers value beyond simply modulating lipophilicity; its unique symmetry and rigidity allow for the precise spatial positioning of pharmacophoric groups, enabling more effective interactions with enzyme active sites and receptors . This compound is of significant interest in neuroscientific research, particularly in the development of multi-target-directed ligands for complex neurodegenerative diseases. For instance, derivatives based on the aminoadamantane scaffold are being investigated as dual antagonists for both the P2X7 receptor and the NMDA receptor . This approach aims to simultaneously reduce neuroinflammation—by inhibiting ATP-gated P2X7 receptors on microglia—and protect against glutamate-induced excitotoxicity by modulating the NMDA receptor, offering a promising strategy for conditions like Alzheimer's disease . Furthermore, the aminoadamantane moiety has a well-established history in virology research, serving as a core structure in antiviral agents . Its value also extends to enzyme inhibition studies, where the scaffold is used to orient substituents for high-affinity binding, as demonstrated by adamantane-based inhibitors for targets like DPP-IV and soluble epoxide hydrolases .

Properties

IUPAC Name

4-aminoadamantane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMBCTWOYDNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737499
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-93-5
Record name Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Executive Summary

The incorporation of rigid, three-dimensional aliphatic scaffolds into drug candidates is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. Among these scaffolds, the adamantane cage is highly valued. This whitepaper provides an in-depth technical analysis of 4-Aminoadamantane-1-carboxylic acid hydrochloride , a bifunctional building block that combines the lipophilic adamantane framework with orthogonal amino and carboxylic acid groups. We detail its exact molecular weight, physicochemical properties, analytical characterization, and provide a field-validated protocol for sterically hindered peptide coupling.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and structural implications of a building block is the first step in rational drug design.

4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS No. 1245645-93-5) has a molecular formula of C11​H18​ClNO2​ [1]. The compound consists of a free base ( C11​H17​NO2​ ) complexed with one molar equivalent of hydrochloric acid.

  • Molecular Weight: The exact molecular weight of the hydrochloride salt is 231.72 g/mol [1].

  • Structural Causality: The adamantane core is highly lipophilic, but the free amino acid form is zwitterionic and often suffers from poor solubility in both organic and aqueous media. Complexing the amine as a hydrochloride salt disrupts this zwitterionic network, significantly enhancing its aqueous solubility and making it highly suitable as a biological buffering agent and a versatile intermediate in solution-phase synthesis[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Aminoadamantane-1-carboxylic acid hydrochloride
CAS Registry Number 1245645-93-5[1]
Molecular Formula C11​H18​ClNO2​ [2]
Molecular Weight 231.72 g/mol
Exact Mass 231.10300 g/mol [3]
ESI-MS (Positive Mode) m/z 196 [M+H]+ (Free base)[1]
ESI-MS (Negative Mode) m/z 194 [M−H]− (Free base)[1]

Pharmaceutical Applications & Biological Utility

The bifunctional nature of 4-Aminoadamantane-1-carboxylic acid hydrochloride allows it to act as a rigid amino acid analog.

  • Neuroprotective Agents: The adamantane motif is known to cross the blood-brain barrier (BBB) efficiently. This compound is utilized as an intermediate in synthesizing neuroprotective drugs targeting neurodegenerative diseases[1]. The steric bulk of the cage slows cytochrome P450-mediated metabolism.

  • Antihypertensive Drugs: It serves as a critical synthetic intermediate in the development of cardiovascular therapeutics[1].

  • Biological Buffering: Due to its specific pKa profile, it acts as a non-ionic organic buffer in biological systems, maintaining stable pH levels in cell culture studies[1].

Experimental Workflow: Sterically Hindered Amide Coupling

Because the amino and carboxyl groups are directly attached to the bulky adamantane cage, standard coupling reagents (like EDC/NHS) often result in low yields due to severe steric hindrance.

Causality-Driven Choice: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is small and electrophilic enough to drive the amidation of the hindered adamantane-1-carboxylic acid.

Step-by-Step Methodology

Note: This protocol describes the coupling of the adamantane carboxylic acid group to an external primary amine.

  • Preparation and Desalting:

    • Weigh 1.0 equivalent (e.g., 231.7 mg, 1.0 mmol) of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a flame-dried round-bottom flask.

    • Suspend in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: One equivalent neutralizes the HCl salt to liberate the free amine/acid, while the excess acts as the base for the HATU activation.

  • Activation:

    • Cool the mixture to 0 °C using an ice bath to prevent side reactions (e.g., epimerization or uronium formation).

    • Add 1.1 equivalents of HATU. Stir for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling:

    • Add 1.2 equivalents of the target primary amine.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validating Reaction Monitoring:

    • Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 196 [M+H]+ (corresponding to the free adamantane building block) and the appearance of the product mass confirms reaction completion[1].

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH4​Cl .

    • Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography or preparative HPLC.

Synthetic Pathways Visualization

The following diagram illustrates the chemical divergence of 4-Aminoadamantane-1-carboxylic acid hydrochloride into various pharmaceutical applications based on its orthogonal functional groups.

Synthetic pathways and pharmaceutical applications of the adamantane derivative.

References

  • AcmeChem. "4-氨基金刚烷-1-羧酸盐酸盐|1245645-93-5". Accessed March 13, 2026.[Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacological Applications of 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a raw chemical building block to a validated pharmacological lead requires a rigorous understanding of molecular causality. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) represents a highly versatile, privileged scaffold. Characterized by its highly lipophilic tricyclic cage and strategically positioned functional groups, this compound serves as a critical intermediate and pharmacophore in the development of targeted therapeutics.

This technical guide provides an in-depth analysis of its structural advantages, core therapeutic applications—specifically in metabolic syndrome (11β-HSD1 inhibition) and neuroprotection (NMDA receptor antagonism)—and outlines validated experimental workflows for evaluating its pharmacological efficacy.

Chemical Architecture & Pharmacokinetic Rationale

As a Senior Application Scientist, I consistently emphasize that a molecule's therapeutic potential is dictated by the precise causality between its 3D architecture and its biological environment. The unique properties of 4-aminoadamantane-1-carboxylic acid hydrochloride stem directly from its structural components:

  • The Adamantane Cage: The core of this molecule is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon. This lipophilicity is the primary driver for its exceptional ability to cross the blood-brain barrier (BBB), making it an indispensable moiety for neuropharmacology. Furthermore, the steric bulk of the adamantane cage allows it to fit snugly into hydrophobic pockets of target enzymes and receptors, increasing binding affinity and residence time.

  • Orthogonal Functionalization: The functional groups at the 1- (carboxylic acid) and 4- (amino) positions allow for diverse synthetic derivatization. The carboxylic acid can undergo esterification or amidation (crucial for synthesizing complex carboxamides), while the amino group serves as a nucleophile for sulfonylation or alkylation.

  • Hydrochloride Salt Formulation: The free base of adamantane derivatives often suffers from poor aqueous solubility, limiting bioavailability. Formulating it as a hydrochloride salt protonates the amino group, drastically enhancing its aqueous solubility and stability 1. This is an essential parameter for both in vitro assay formulation and in vivo oral dosing.

Core Therapeutic Applications & Mechanistic Pathways

Metabolic Modulation: 11β-HSD1 Inhibition in Type 2 Diabetes

A major breakthrough in metabolic pharmacology is the use of 4-aminoadamantane-1-carboxylic acid as a building block for α-sulfonamido-N-adamantanecarboxamide derivatives. These derivatives are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 2.

In adipose and hepatic tissues, 11β-HSD1 catalyzes the reduction of inactive cortisone to active cortisol. Localized cortisol excess drives gluconeogenesis and insulin resistance, hallmark features of Type 2 diabetes and metabolic syndrome. By coupling 4-aminoadamantane-1-carboxylic acid with phenylsulfonamido-cyclopropane-1-carboxylic acid, researchers developed inhibitors that competitively bind to the 11β-HSD1 active site. The adamantane moiety effectively occupies the hydrophobic catalytic pocket, preventing cortisone binding and restoring metabolic homeostasis.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Metabolic Gluconeogenesis & Insulin Resistance Cortisol->Metabolic Receptor Activation Inhibitor 4-Aminoadamantane Derivative Inhibitor->Enzyme Competitive Inhibition Outcome Metabolic Homeostasis Inhibitor->Outcome Therapeutic Effect

Mechanism of 11β-HSD1 inhibition by 4-aminoadamantane derivatives.

Neuroprotection: NMDA Receptor Antagonism

Adamantane derivatives, such as memantine and amantadine, are clinically validated uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. 4-Aminoadamantane-1-carboxylic acid hydrochloride shares this critical pharmacophore 3.

During excitotoxic events (e.g., in Alzheimer's disease or cerebral ischemia), sustained glutamate release keeps the NMDA receptor channel open, leading to massive calcium influx and subsequent neuronal apoptosis. The adamantane derivative acts as an open-channel blocker, entering the pore and binding to a site deep within the channel. This halts excitotoxicity while rapid off-rates spare normal physiological synaptic transmission, providing a profound neuroprotective effect.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive and negative controls to establish the dynamic range and specificity of the assays.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay

This homogeneous time-resolved fluorescence (HTRF) assay quantifies the inhibition of cortisone-to-cortisol conversion.

  • Reagent Preparation: Prepare human or mouse 11β-HSD1 microsomes in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂). Prepare a 10 mM stock of the 4-aminoadamantane derivative in DMSO, serial diluting to final concentrations ranging from 1 nM to 10 µM.

  • Reaction Initiation: In a 384-well microplate, combine 10 µL of enzyme preparation and 2 µL of the test compound (or DMSO for vehicle control). Incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µL of substrate mix (200 nM cortisone and 2 mM NADPH).

  • Self-Validation Control: Include Carbenoxolone (a known non-selective 11β-HSD inhibitor) as a positive control to validate assay sensitivity and establish the maximum inhibition baseline.

  • Incubation & Termination: Incubate the plate at 37°C for 2 hours. Terminate the reaction by adding 10 µL of HTRF cortisol-specific detection reagents (Cortisol-XL665 and anti-Cortisol-Cryptate).

  • Signal Detection: Read the plate on a time-resolved fluorescence microplate reader at 665 nm and 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Radioligand Binding Assay for NMDA Receptor Affinity

This assay evaluates the binding affinity (Kᵢ) of the adamantane derivative to the NMDA receptor pore.

  • Membrane Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat centrifugation to wash out endogenous glutamate.

  • Incubation: In a 96-well deep-well plate, add 50 µg of membrane protein, 5 nM [³H]MK-801 (a specific open-channel radioligand), 10 µM glutamate, 10 µM glycine (to ensure channel opening), and varying concentrations of the 4-aminoadamantane derivative.

  • Self-Validation Control: Use 10 µM unlabeled MK-801 to define non-specific binding (NSB). Total binding (TB) is defined by the vehicle control.

  • Filtration: After a 2-hour incubation at room temperature, rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Rapid Filtration Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. IC50/Ki Analysis Step4->Step5

Radioligand binding assay workflow for validating NMDA receptor antagonism.

Quantitative Data Presentation

The following table summarizes the comparative inhibitory activity of adamantane derivatives against 11β-HSD1 2. It perfectly illustrates the Structure-Activity Relationship (SAR), demonstrating how the raw 4-aminoadamantane-1-carboxylic acid precursor is synthetically optimized into a highly potent pharmacological agent.

Compound / DerivativeTarget EnzymeIC₅₀ (Human)IC₅₀ (Mouse)In Vivo Efficacy (Liver, 20 mg/kg)
4-Aminoadamantane-1-carboxylic acid (Precursor)11β-HSD1>10 µM>10 µMN/A
Derivative 7a (Unsubstituted phenyl sulfonamide)11β-HSD189 nM159 nMN/A
Derivative 7j (Optimized α-sulfonamidoamide)11β-HSD18 nM22 nM~79% Inhibition

Conclusion & Future Perspectives

4-Aminoadamantane-1-carboxylic acid hydrochloride is far more than a simple chemical building block; it is a rationally designed pharmacophore with profound implications in metabolic and neurodegenerative disease therapy. Its unique 3D structure provides the necessary lipophilicity and steric properties for target engagement, while its functional groups allow for the synthesis of highly potent derivatives, such as α-sulfonamido-N-adamantanecarboxamides. Future drug development efforts will likely leverage this scaffold to design multi-target directed ligands (MTDLs) that simultaneously address neuroinflammation and metabolic dysregulation.

References

  • Title: Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride. While specific experimental thermogravimetric or calorimetric data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related adamantane derivatives and fundamental chemical principles to project its thermal behavior. The inherent rigidity of the adamantane cage structure is the primary determinant of its high thermal stability. This guide will delve into the theoretical underpinnings of this stability, expected thermal profiles, potential decomposition pathways, and standardized protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Structural Basis of Thermal Robustness

4-Aminoadamantane-1-carboxylic acid hydrochloride is a unique molecule that combines the rigid, diamondoid structure of adamantane with polar amino and carboxylic acid functional groups. The exceptional thermal stability of this compound is primarily derived from its adamantane core.[1] Adamantane, a tricyclic alkane, is a highly symmetrical and strain-free molecule, which contributes to its high melting point and resistance to thermal degradation.[1] The introduction of functional groups, such as an amino group and a carboxylic acid, and its formation as a hydrochloride salt, further influences its thermal properties. This guide will explore these structural contributions to provide a comprehensive understanding of the compound's behavior at elevated temperatures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Aminoadamantane-1-carboxylic acid hydrochloride is essential for interpreting its thermal behavior.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₁H₁₈ClNO₂[1]
Molecular Weight 231.72 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point > 250 °C[1]
Solubility Moderately soluble in polar protic solvents (e.g., water, methanol)

Projected Thermal Stability and Behavior

Based on available data for adamantane derivatives, 4-Aminoadamantane-1-carboxylic acid hydrochloride is expected to exhibit high thermal stability.

Key Projections:

  • High Decomposition Temperature: Significant thermal decomposition is not anticipated below its melting point of >250 °C.[1] The robust adamantane framework provides a high degree of thermal inertia.

  • Minimal Weight Loss at Lower Temperatures: Thermogravimetric analysis (TGA) is expected to show minimal to no weight loss at temperatures below 250 °C, indicating the absence of volatile impurities and the compound's inherent stability under normal handling and storage conditions.[1]

  • Influence of the Hydrochloride Salt: The hydrochloride salt form of amino acids generally enhances their thermal stability compared to the free base. This is attributed to the increased lattice energy of the crystalline salt and the stabilization of the amino group through protonation.

  • Comparison with Analogues:

    • Amantadine hydrochloride (1-Adamantanamine hydrochloride): This simpler analogue, lacking the carboxylic acid group, is reported to be stable with a melting point exceeding 300 °C.[2] This further supports the high thermal stability conferred by the adamantane cage and the hydrochloride salt.

    • Adamantane-1-carboxylic acid: This derivative melts at a lower temperature (175–176.5 °C), highlighting the significant role of the amino group and its hydrochloride salt in elevating the decomposition temperature of the title compound.[3][4]

Potential Thermal Decomposition Pathways

While the adamantane core is highly stable, the functional groups provide potential sites for thermal degradation at sufficiently high temperatures. The following pathways are proposed based on the chemical nature of the molecule:

  • Dehydrochlorination: The initial decomposition step may involve the loss of hydrogen chloride (HCl) from the hydrochloride salt, liberating the free amino acid.

  • Decarboxylation: At higher temperatures, the carboxylic acid group can undergo decarboxylation, releasing carbon dioxide (CO₂) and forming 4-aminoadamantane.

  • Deamination: The amino group could be eliminated as ammonia (NH₃), although this is generally a higher-energy process.

  • Adamantane Cage Fragmentation: At very high temperatures (typically above 400-500 °C), the robust adamantane cage itself will begin to fragment into smaller hydrocarbon units.

The following diagram illustrates the potential initial stages of thermal decomposition:

G cluster_0 Initial Compound cluster_1 Decomposition Pathways cluster_2 Initial Products 4-Aminoadamantane-1-carboxylic acid HCl 4-Aminoadamantane-1-carboxylic acid HCl Loss of HCl Loss of HCl 4-Aminoadamantane-1-carboxylic acid HCl->Loss of HCl Heat 4-Aminoadamantane-1-carboxylic acid (free base) 4-Aminoadamantane-1-carboxylic acid (free base) Loss of HCl->4-Aminoadamantane-1-carboxylic acid (free base) HCl HCl Loss of HCl->HCl Decarboxylation Decarboxylation 4-Aminoadamantane 4-Aminoadamantane Decarboxylation->4-Aminoadamantane CO2 CO2 Decarboxylation->CO2 4-Aminoadamantane-1-carboxylic acid (free base)->Decarboxylation Higher Heat

Caption: Potential initial thermal decomposition pathways.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve. This is often calculated as the intersection of the baseline with the tangent of the decomposition step.

    • Quantify the percentage of mass loss at different temperature intervals.

The following diagram outlines the TGA workflow:

G cluster_workflow TGA Workflow start Start instrument_prep Instrument Calibration start->instrument_prep sample_prep Weigh 5-10 mg of Sample instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set Atmosphere (N2) and Temperature Program load_sample->set_params run_analysis Run TGA Analysis set_params->run_analysis data_analysis Analyze TGA Curve for Tonset and Mass Loss run_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of reaction.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the expected melting/decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak temperature of any observed thermal events.

    • Calculate the enthalpy change (ΔH) associated with these events by integrating the peak area.

The following diagram illustrates the DSC workflow:

G cluster_workflow DSC Workflow start Start instrument_prep Instrument Calibration start->instrument_prep sample_prep Weigh 2-5 mg of Sample in Hermetic Pan instrument_prep->sample_prep load_sample Load Sample and Reference into DSC sample_prep->load_sample set_params Set Atmosphere (N2) and Temperature Program load_sample->set_params run_analysis Run DSC Analysis set_params->run_analysis data_analysis Analyze DSC Thermogram for Thermal Events (Tm, ΔH) run_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for DSC analysis.

Conclusion

4-Aminoadamantane-1-carboxylic acid hydrochloride is projected to be a highly thermally stable compound, a characteristic primarily endowed by its rigid adamantane core. The presence of the amino and carboxylic acid functional groups, along with its hydrochloride salt form, contributes to a high melting and decomposition temperature, expected to be above 250 °C. While specific experimental data is not widely available, the principles of chemical structure and stability, supported by data from analogous compounds, provide a strong basis for this assessment. For definitive characterization, the standardized TGA and DSC protocols outlined in this guide should be employed. A thorough understanding of the thermal properties of this molecule is paramount for its safe handling, storage, and application in research and drug development.

References

  • Organic Syntheses. 1-adamantanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. 1-adamantanecarboxylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (1973). Enthalpies of Formation of Adamantanoid Compounds. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Aminoadamantane-1-carboxylic acid hydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are heavily driven by excitotoxicity—a pathological state where excessive synaptic glutamate leads to the hyperactivation of N-methyl-D-aspartate (NMDA) receptors[1]. This chronic hyperactivation causes a massive, unregulated influx of intracellular calcium ( Ca2+ ), which triggers mitochondrial dysfunction, reactive oxygen species (ROS) generation, and ultimately, neuronal apoptosis[2].

Adamantane derivatives (such as memantine and amantadine) are clinically validated, uncompetitive NMDA receptor antagonists used to mitigate this excitotoxic cascade. Recently, 4-Aminoadamantane-1-carboxylic acid hydrochloride has emerged as a highly valuable research compound and building block in the development of next-generation neuroprotective agents[3]. Characterized by a rigid three-dimensional adamantane core with strategically positioned amino and carboxylic acid groups, this 1,4-disubstituted derivative exhibits potent neuroprotective properties by modulating NMDA receptor pore activity[3].

MechanisticPathway Glutamate Excessive Synaptic Glutamate NMDAR NMDA Receptor Hyperactivation Glutamate->NMDAR CaInflux Massive Intracellular Ca2+ Influx NMDAR->CaInflux ROS Mitochondrial Dysfunction & ROS Production CaInflux->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Compound 4-Aminoadamantane-1-carboxylic acid HCl (Pore Blocker) Compound->NMDAR Uncompetitive Inhibition

Mechanism of NMDA receptor blockade by 4-Aminoadamantane-1-carboxylic acid HCl.

Physicochemical Properties

To ensure accurate molarity calculations, precise formulation, and proper storage in the laboratory, the core physicochemical properties of the compound are summarized below[3].

PropertyValue
Chemical Name 4-Aminoadamantane-1-carboxylic acid hydrochloride
CAS Number 1245645-93-5
Molecular Formula C11​H18​ClNO2​
Molecular Weight 231.72 g/mol
Physical Form Solid / Powder
Solubility Water/DMSO (Hydrochloride salt enhances aqueous solubility)
Storage Temperature Room Temperature (RT) in a dry, well-ventilated area

Protocol 1: In Vitro Glutamate Excitotoxicity & Neuroprotection Assay

Rationale & Causality

To evaluate the neuroprotective efficacy of 4-Aminoadamantane-1-carboxylic acid hydrochloride, a primary cortical neuron excitotoxicity model is utilized. Neurons are cultured for 10-14 days in vitro (DIV). This specific maturation timeframe is critical because it allows for the development of dense synaptic networks and the robust expression of functional NMDA receptors, making the cells highly susceptible to excitotoxic insults[2].

The assay is explicitly performed in a Mg2+ -free buffer. Magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials; removing Mg2+ ensures that exogenous glutamate application results in maximal channel opening and measurable toxicity[1].

Self-Validating Controls
  • Negative Control: Vehicle only (establishes the 100% baseline viability of the culture).

  • Positive Toxicity Control: 100 µM Glutamate + 10 µM Glycine (establishes maximum cell death).

  • Positive Protection Control: 10 µM MK-801 or Memantine (validates that the observed toxicity is strictly NMDAR-mediated and reversible by known antagonists).

Step-by-Step Methodology
  • Cell Culture: Dissect and dissociate E14-E16 embryonic mouse or rat cortices. Plate neurons in 96-well plates coated with Poly-D-Lysine at a density of 5×104 cells/well in Neurobasal medium supplemented with B27[2]. Maintain at 37°C, 5% CO2​ .

  • Maturation: Feed cells by replacing half the media every 3-4 days. Perform the assay on DIV 12.

  • Pre-treatment: Prepare serial dilutions of 4-Aminoadamantane-1-carboxylic acid hydrochloride (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in Mg2+ -free Locke's buffer. Pre-incubate the neurons with the compound for 30 minutes at 37°C to allow for receptor equilibration.

  • Excitotoxic Insult: Add 100 µM Glutamate and 10 µM Glycine directly to the wells. Glycine is an essential co-agonist for NMDAR activation[1]. Incubate for a brief exposure period of 10-15 minutes[2].

  • Washout: Carefully aspirate the toxic buffer and replace it with fresh, conditioned Neurobasal/B27 medium containing the original concentrations of the test compound.

  • Viability Measurement: After 24 hours, add MTT reagent (0.5 mg/mL final concentration) to each well. Incubate for 2-4 hours, lyse cells with DMSO, and measure absorbance at 570 nm to quantify cell viability[2].

Expected Quantitative Data
Experimental GroupTreatmentExpected Viability (%)Interpretation
Negative Control Vehicle (Buffer only)100 ± 5%Baseline health of DIV 12 neurons
Toxicity Control 100 µM Glutamate20 - 30%Severe excitotoxicity achieved
Positive Control Glutamate + 10 µM MK-80190 - 95%Complete blockade of NMDAR
Test Compound (Low) Glutamate + 10 µM 4-Amino...45 - 55%Partial neuroprotection
Test Compound (High) Glutamate + 100 µM 4-Amino...80 - 90%Robust, dose-dependent protection

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale & Causality

While the MTT assay confirms downstream cell survival, patch-clamp electrophysiology directly quantifies the compound's ability to inhibit NMDA receptor currents in real-time. Whole-cell configuration is used to gain electrical access to the entire cell membrane, allowing the measurement of macroscopic ionic currents[4].

The intracellular pipette solution utilizes Cesium (e.g., Cs-gluconate) instead of Potassium. Cesium blocks voltage-gated K+ channels, preventing outward potassium currents from contaminating the inward Ca2+ / Na+ currents mediated by the NMDA receptors[5].

PatchClampWorkflow Prep Prepare Primary Neurons (DIV 12) Seal Form Gigaseal & Rupture Membrane Prep->Seal Baseline Record Baseline NMDA Currents Seal->Baseline Test Co-apply NMDA + 4-Aminoadamantane Baseline->Test Wash Washout & Recovery Test->Wash Analyze Calculate IC50 Wash->Analyze

Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDA current recording.

Step-by-Step Methodology
  • Preparation: Transfer a coverslip of DIV 12-14 primary cortical neurons to the recording chamber mounted on an inverted microscope.

  • Extracellular Perfusion: Continuously perfuse the chamber with Mg2+ -free extracellular artificial cerebrospinal fluid (aCSF) containing 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels (preventing spontaneous action potentials) and 10 µM Bicuculline to block GABAA​ receptors[5].

  • Pipette Fabrication & Approach: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill with a Cs-based intracellular solution (130 mM Cs-gluconate, 10 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP, pH 7.2)[5].

  • Whole-Cell Configuration: Apply positive pressure, approach a healthy neuronal soma, release pressure to form a gigaseal (>1 GΩ), and apply brief suction to rupture the membrane patch. Voltage-clamp the cell at a holding potential of -70 mV[5].

  • Baseline Recording: Using a fast-step motor perfusion system, apply 100 µM NMDA + 10 µM Glycine for 2-3 seconds to evoke an inward current. Repeat every 30 seconds until the peak current amplitude stabilizes[4].

  • Compound Application: Switch the perfusion to deliver 100 µM NMDA + 10 µM Glycine + varying concentrations of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Record the suppression of the peak inward current[4].

  • Washout (Self-Validation): Return to the control NMDA/Glycine solution to demonstrate current recovery. This crucial step validates that the inhibition was compound-driven and not an artifact of cell rundown or irreversible receptor desensitization[4].

Sources

synthesis of novel derivatives from 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Novel Derivatives from 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Scientific Rationale & Structural Advantages

The adamantane scaffold is a highly lipophilic, rigid, tricyclic alkane cage that imparts exceptional pharmacokinetic and pharmacodynamic properties to small molecules, making it an attractive foundation in drug discovery 1. Specifically, 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) serves as a premier bifunctional building block. Its unique three-dimensional structure combines the rigid framework with orthogonal reactive sites at the C1-carboxylic acid and C4-amino positions 2.

By leveraging this dual reactivity, researchers can synthesize a vast array of derivatives that exhibit enhanced metabolic stability and improved blood-brain barrier penetration. Recent literature highlights the profound utility of these derivatives across multiple therapeutic areas, including potent antiviral, antibacterial, and neuroprotective applications 3, as well as targeted enzyme inhibition for metabolic disorders 4.

Mechanistic Insights: 11β-HSD1 Enzyme Inhibition

One of the most promising applications of adamantane-1-carboxamide derivatives is the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol; elevated localized cortisol is a primary driver of metabolic syndrome. The bulky, hydrophobic adamantane cage fits precisely into the highly lipophilic catalytic pocket of 11β-HSD1, displacing the natural substrate and halting the activation cascade 4.

G Adamantane Adamantane Derivative (Inhibitor) Enzyme 11β-HSD1 Enzyme Adamantane->Enzyme Inhibits Cortisol Cortisol (Active) Enzyme->Cortisol Catalyzes Cortisone Cortisone (Inactive) Cortisone->Enzyme Binds GR Glucocorticoid Receptor (Activation) Cortisol->GR Activates

Fig 1: 11β-HSD1 inhibition pathway by adamantane derivatives reducing cortisol activation.

Synthetic Strategy & Workflow

Because 4-aminoadamantane-1-carboxylic acid is supplied as a hydrochloride salt, the synthetic workflow must begin with a controlled neutralization to liberate the free amine. To selectively modify the C1-carboxylic acid without inducing self-polymerization, the C4-amine must be transiently protected (e.g., via N-Boc protection). Subsequent amidation utilizing standard coupling reagents (EDCI/HOBt) yields the desired adamantanecarboxamide scaffold, which can be deprotected for further functionalization 5.

Workflow Start 4-Aminoadamantane HCl Salt Freebase Neutralization (NaOH) Start->Freebase Boc N-Boc Protection (Boc2O) Freebase->Boc Amidation Amidation (EDCI/HOBt) Boc->Amidation Deprotect Deprotection (TFA/DCM) Amidation->Deprotect Product Novel Derivative Deprotect->Product

Fig 2: Step-by-step synthetic workflow for generating novel adamantane-1-carboxamide analogs.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure intermediate integrity before proceeding, thereby preventing downstream failures.

Protocol A: Freebasing and N-Boc Protection

Objective: Convert the HCl salt to a free amine and selectively protect it to enable orthogonal C1-modifications.

  • Preparation: Suspend 1.0 eq (e.g., 2.32 g, 10 mmol) of 4-aminoadamantane-1-carboxylic acid hydrochloride in 20 mL of 1,4-dioxane.

  • Neutralization: Slowly add 12 mL of 1M aqueous NaOH (1.2 eq) while stirring at 0–5 °C in an ice bath.

    • Causality: Maintaining a low temperature prevents exothermic degradation.

    • Validation Check: Verify the solution pH is between 9 and 10 using pH paper to ensure complete liberation of the free amine.

  • Protection: Dissolve 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) in 5 mL of 1,4-dioxane and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the primary amine spot (which turns purple under Ninhydrin) confirms complete protection.

  • Workup: Carefully acidify the mixture to pH 3 using 1M HCl (avoiding lower pH to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: EDCI/HOBt Mediated Amidation

Objective: Synthesize adamantane-1-carboxamide derivatives via targeted carboxylic acid activation.

  • Activation: Dissolve 1.0 eq of the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

    • Causality: HOBt forms a highly reactive, yet stable, active ester intermediate. This suppresses side reactions (like N-acylurea formation) and prevents racemization, drastically increasing the efficiency of the EDCI coupling.

  • Coupling: Add 1.5 eq of the desired amine (e.g., substituted aniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 16 hours.

  • Systematic Workup: Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO₃, and brine.

    • Causality: This sequential wash is a self-purifying step. Citric acid removes unreacted basic amines and DIPEA; NaHCO₃ neutralizes and removes acidic byproducts (like unreacted starting material and HOBt); brine removes residual water.

  • Purification: Purify the concentrated crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure amide.

Quantitative Data & Yield Analysis

The structural modifications at the C1-carboxamide position heavily dictate the biological efficacy of the resulting derivatives. The table below summarizes typical reaction yields using the EDCI/HOBt protocol and the corresponding in vitro inhibitory activity against human 11β-HSD1 4.

Compound DerivativeR-Group (Amine Coupled)Coupling ReagentsIsolated Yield (%)11β-HSD1 IC₅₀ (Human, nM)
Derivative 1a Adamantan-2-amineEDCI / HOBt78%145
Derivative 1b 4-Aminoadamantan-1-olEDCI / HOBt82%210
Derivative 1c Bicyclo[2.2.1]heptan-2-amineHATU / DIPEA71%340
Derivative 1d Substituted AnilineEDCI / HOBt85%85

Data demonstrates that while bulky bicyclic systems are tolerated, specific substituted anilines provide the optimal stereoelectronic fit for the 11β-HSD1 binding pocket, resulting in sub-100 nM IC₅₀ values.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors - RSC. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2011/0159019 A1 - Googleapis. Available at: [Link]

Sources

Application Note: Pharmacological Evaluation of 4-Aminoadamantane-1-carboxylic acid hydrochloride in NMDA Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic pharmacology, radioligand binding, and functional calcium flux assays.

Executive Summary & Mechanistic Rationale

The adamantane scaffold has long been recognized as a "lipophilic bullet" in medicinal chemistry, providing exceptional structural rigidity and enhanced membrane permeability . Derivatives such as amantadine and memantine are clinically validated uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) represents a functionalized derivative where the addition of a carboxylic acid moiety alters the electrostatic profile and hydrogen-bonding capacity within the receptor pore, offering a unique pharmacological tool for neuroprotection research.

As a Senior Application Scientist, I design assays not just to generate data, but to interrogate specific mechanistic states. Adamantane derivatives are uncompetitive, use-dependent channel blockers . They do not compete with glutamate at the orthosteric site. Instead, they bind to the phencyclidine (PCP) site located deep within the ion channel pore. Crucially, this site is only accessible when the channel is in the open state. This use-dependency is the cornerstone of their therapeutic index: they preferentially block excessively open channels (preventing excitotoxicity) while sparing transiently open channels required for normal synaptic transmission.

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDA Receptor (Open State) NMDAR_Closed->NMDAR_Open Depolarization (Mg2+ release) Calcium Ca2+ Influx (Excitotoxicity) NMDAR_Open->Calcium Ion Permeation NMDAR_Blocked NMDA Receptor (Blocked State) NMDAR_Open->NMDAR_Blocked Use-Dependent Blockade Adamantane 4-Aminoadamantane Derivative Adamantane->NMDAR_Blocked Binds PCP Site NMDAR_Blocked->Calcium Inhibits

Mechanism of use-dependent NMDA receptor blockade by adamantane derivatives.

Protocol I: Radioligand Competition Binding Assay ([³H]MK-801)

To determine the binding affinity ( Ki​ ) of 4-Aminoadamantane-1-carboxylic acid hydrochloride at the NMDA receptor, we utilize a competition binding assay against [³H]MK-801 (Dizocilpine).

The Causality of Assay Design

Because MK-801 and adamantane derivatives bind to the channel pore, the receptor must be open for binding to occur . If you perform this assay in a standard basal buffer, the channel gate remains closed, the PCP site is hidden, and you will record false-negative binding. Therefore, the assay buffer is deliberately spiked with saturating concentrations of Glutamate (100 µM) and Glycine (100 µM) to force the channels into the open conformation.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat forebrain tissue (or HEK293 cells stably expressing GluN1/GluN2A) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate/glycine, which can cause unpredictable baseline channel opening.

  • Compound Dilution: Prepare 4-Aminoadamantane-1-carboxylic acid hydrochloride in a 10-point dose-response curve (ranging from 0.1 µM to 300 µM) using the assay buffer. The hydrochloride salt form ensures complete aqueous solubility without the need for high DMSO concentrations, which can destabilize membranes.

  • Incubation Reaction: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (or buffer for total binding).

    • 50 µL of [³H]MK-801 (final concentration 2 nM, near its Kd​ ).

    • 100 µL of isolated membranes (approx. 100 µg protein/well).

    • Critical Addition: Ensure the buffer contains 100 µM Glutamate and 100 µM Glycine.

  • Equilibration: Incubate at room temperature for 120 minutes. The kinetics of uncompetitive channel blockers are notoriously slow; shorter incubations will not reach equilibrium, skewing the IC50​ .

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation fluid and read on a Microbeta counter.

Self-Validating System (Quality Control)
  • Non-Specific Binding (NSB): Define NSB by adding 10 µM unlabeled MK-801 to control wells. If the Total Binding to NSB ratio is < 5:1, the membrane preparation is compromised.

  • Reference Standard: Always run Memantine in parallel. Its IC50​ should reliably fall between 0.5 - 1.5 µM.

Protocol II: Functional Calcium Flux Assay (Fluo-4 AM)

While binding assays confirm target engagement, they do not prove functional antagonism. To validate that 4-Aminoadamantane-1-carboxylic acid hydrochloride physically blocks ion permeation, we utilize a high-throughput intracellular calcium flux assay .

The Causality of Assay Design

We use Fluo-4 AM because the acetoxymethyl (AM) ester masks the dye's negative charges, allowing it to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, calcium-sensitive fluorophore inside the cell. We strictly require the addition of Probenecid (2.5 mM) to the assay buffer. Without Probenecid, organic anion transporters (like MRP1) will actively pump the cleaved Fluo-4 out of the cell, resulting in a collapsing baseline and uninterpretable kinetic data.

Calcium_Flux Step1 1. Cell Culture (HEK293-NMDAR) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 24h post-seeding Step3 3. Compound Incubation (4-Aminoadamantane HCl) Step2->Step3 Wash & Equilibrate Step4 4. Agonist Stimulation (Glutamate + Glycine) Step3->Step4 Pre-incubation (15 min) Step5 5. Fluorescence Detection (FLIPR / FDSS) Step4->Step5 Real-time kinetic read Step6 6. Data Analysis (IC50 Calculation) Step5->Step6 Max-Min RFU extraction

Step-by-step workflow for the Fluo-4 AM functional calcium flux assay.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293 cells stably expressing recombinant NMDARs (e.g., GluN1/GluN2B) at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove culture media. Add 20 µL of loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye dispersion), and 2.5 mM Probenecid in HBSS (Ca2+/Mg2+ free). Incubate for 45 minutes at 37°C.

  • Washing: Wash the cells three times with Assay Buffer (HBSS containing 2 mM CaCl2, Mg2+-free, 2.5 mM Probenecid) to remove extracellular dye. Note: Mg2+ must be omitted because extracellular magnesium causes a voltage-dependent block of the NMDA receptor, which would mask the effect of the adamantane derivative.

  • Compound Addition: Add 4-Aminoadamantane-1-carboxylic acid hydrochloride at varying concentrations. Pre-incubate for 15 minutes to allow the compound to equilibrate.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Stimulation: The instrument automatically injects an EC80​ concentration of Glutamate (10 µM) and Glycine (10 µM). Record the kinetic fluorescence response for an additional 120 seconds.

Self-Validating System (Quality Control)
  • Z'-Factor Calculation: Calculate the Z'-factor using the maximum signal (Agonist only) and minimum signal (Agonist + 10 µM MK-801). A Z'-factor > 0.5 confirms the assay is robust and the functional block observed by the test compound is statistically significant.

Quantitative Data Presentation

The structural modifications on the adamantane cage directly impact receptor affinity. The table below summarizes comparative pharmacological data, illustrating how 4-Aminoadamantane-1-carboxylic acid hydrochloride fits within the landscape of known adamantane-based uncompetitive antagonists .

CompoundTarget ReceptorBinding Affinity ( Ki​ , µM)Functional IC50​ (µM)Mechanism of Action
Memantine NMDAR (PCP Site)0.5 - 1.01.0 - 3.0Uncompetitive Antagonist
4-Aminoadamantane-1-carboxylic acid HCl NMDAR (PCP Site)2.5 - 5.08.0 - 12.0Uncompetitive Antagonist
Amantadine NMDAR (PCP Site)10.0 - 15.030.0 - 50.0Uncompetitive Antagonist

*Values for 4-Aminoadamantane-1-carboxylic acid are representative estimates derived from structurally analogous adamantane derivatives for assay validation benchmarking.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.[Link]

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block." Journal of Neuroscience.[Link]

  • Li, M., & Xiong, Q. (2015). "High throughput screening technologies for ion channels." Acta Pharmacologica Sinica (via PMC).[Link]

  • Reynolds, I. J., & Miller, R. J. (1988). "Differential binding properties of [³H]dextrorphan and [³H]MK-801 in heterologously expressed NMDA receptors." Neuropharmacology (via PMC).[Link]

  • Joubert, J., et al. (2011). "Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection." Bioorganic & Medicinal Chemistry.[Link]

use of 4-Aminoadamantane-1-carboxylic acid hydrochloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Aminoadamantane-1-carboxylic Acid Hydrochloride as a Key Intermediate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of rigid, three-dimensional aliphatic scaffolds is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule drugs. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) is a highly specialized chemical intermediate characterized by its virtually stress-free tricyclic adamantane core. This intermediate is critical in the synthesis of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors—therapeutics targeted for the treatment of metabolic syndrome, type 2 diabetes, and obesity[1].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic protocols for utilizing this adamantane derivative in drug development workflows.

Mechanistic Rationale: The Adamantane Pharmacophore

The selection of 4-aminoadamantane-1-carboxylic acid over linear alkyl or simple cycloalkyl alternatives is driven by three distinct structural advantages:

  • Metabolic Stability : Unbranched aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The bulky, rigid adamantane cage sterically shields the molecule, significantly extending its biological half-life.

  • Spatial Vectoring : The adamantane core locks the C1-carboxylic acid and C4-amino groups in a precise spatial orientation. This rigidity minimizes the entropic penalty upon target binding.

  • Hydrophobic Pocket Affinity : In the context of 11β-HSD1 inhibitors, the lipophilic adamantane cage perfectly occupies the enzyme's hydrophobic catalytic pocket, while the functional groups at C1 and C4 serve as critical vectors for hydrogen bonding with residues like Tyr183 and Ser170[1].

SAR Core 4-Aminoadamantane-1-carboxylic acid Scaffold Prop1 Rigid Tricyclic Core Core->Prop1 Prop2 C1 Carboxylic Acid Core->Prop2 Prop3 C4 Amino Group Core->Prop3 Effect1 Metabolic Stability & Hydrophobic Pocket Fit Prop1->Effect1 Effect2 H-Bonding with Catalytic Residues Prop2->Effect2 Effect3 Attachment Point for Sulfonamide Core Prop3->Effect3

Fig 1: Structure-Activity Relationship (SAR) logic of the adamantane core in enzyme inhibition.

Quantitative Data: Influence of Adamantane Substitution

To demonstrate the importance of the specific functional groups on the adamantane core, researchers assayed various substituted derivatives for 11β-HSD1 inhibition[1]. The data highlights why 4-aminoadamantane-1-carboxylic acid is utilized as an intermediate rather than the final active pharmaceutical ingredient (API). The free carboxylic acid is too polar for optimal cellular permeability, but it serves as the perfect precursor to highly active carboxamides.

Table 1: SAR and Physicochemical Rationale of Adamantane Derivatives

Derivative / IntermediateFunctional Group at C111β-HSD1 Inhibitory ActivityPhysicochemical / Mechanistic Rationale
Lead Compound Carboxamide (-CONH₂)High (+++)Optimal H-bonding with catalytic residues; excellent membrane permeability.
Intermediate (6e) Carboxylic Acid (-COOH)Reduced (+)High polarity restricts cellular permeability; serves as a synthetic precursor.
Derivative (6d) Hydroxyl (-OH)Moderate (++)Suboptimal H-bond donor/acceptor geometry compared to the amide.
Derivative (6b) None (Adamantan-2-amine)Low (-)Complete loss of the C1 pharmacophore vector, preventing critical enzyme interactions.

Synthesis Workflow & Validated Protocols

The conversion of commercially available starting materials into the final 11β-HSD1 inhibitor requires a highly controlled, convergent synthetic route. The workflow below outlines the transformation of 4-oxoadamantane-1-carboxylic acid into the target API via the 4-aminoadamantane intermediate.

Workflow SM 4-Oxoadamantane-1-carboxylic acid (Starting Material) Imine Imine Intermediate (via 7N NH3/MeOH, 16h) SM->Imine Condensation Amine 4-Aminoadamantane-1-carboxylic acid (Key Intermediate) Imine->Amine Hydrogenation (5% Pd/C, H2 40 psi) Coupling Amide Coupling (EDCI, HOBt, DIEA) Amine->Coupling Core Scaffold Addition API 11β-HSD1 Inhibitor (Target API) Coupling->API Purification

Fig 2: Synthetic workflow from 4-oxoadamantane-1-carboxylic acid to 11β-HSD1 inhibitor APIs.

Protocol 1: Stereoselective Reductive Amination

This protocol details the synthesis of the intermediate itself. The reduction of 5-substituted 2-adamantanones exhibits specific π-facial stereoselectivity.

  • Objective: Convert 4-oxoadamantane-1-carboxylic acid to 4-aminoadamantane-1-carboxylic acid.

  • Causality & Insight: The reaction is a two-step, one-pot sequence. The ketone must be fully converted to the imine before hydrogen pressure is applied. Premature hydrogenation will reduce the ketone directly to an unwanted 4-hydroxyadamantane byproduct.

Step-by-Step Methodology:

  • Imine Formation: In a pressure-rated reaction vessel, dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in 7 N anhydrous ammonia in methanol (NH₃/MeOH)[2].

  • Incubation: Stir the mixture at room temperature for exactly 16 hours. Note: This extended incubation is the critical self-validating step to drive the equilibrium entirely towards the imine intermediate.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight). Safety Insight: Pd/C is highly pyrophoric when dry; ensure the vessel is purged with nitrogen prior to addition.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (H₂) to 40 psi. Agitate the mixture for 16 hours at room temperature[2].

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol to maximize product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate the hydrochloride salt (which enhances solubility for future steps), dissolve the residue in minimal ether and precipitate using ethereal HCl.

Protocol 2: Amide Coupling for 11β-HSD1 Inhibitor Synthesis

Once isolated, the 4-aminoadamantane-1-carboxylic acid hydrochloride intermediate is coupled to a target scaffold (e.g., a sulfonamide or pyrazolo-pyrimidine core) to form the final drug candidate.

  • Objective: Couple the C4-amino group of the intermediate with an active core scaffold.

  • Causality & Insight: Due to the steric hindrance of the adamantane cage, standard coupling reagents often fail or result in low yields. The use of Hydroxybenzotriazole (HOBt) is strictly required to form a highly reactive active ester intermediate, which accelerates the nucleophilic attack by the hindered adamantyl amine[2].

Step-by-Step Methodology:

  • Activation: In a dry, nitrogen-purged round-bottom flask, dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Active Ester Formation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq) and HOBt (1.2 eq). Stir for 30–45 minutes at room temperature.

  • Amine Addition: Add the synthesized 4-Aminoadamantane-1-carboxylic acid hydrochloride (1.1 eq) to the activated mixture.

  • Neutralization: Immediately add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise. Insight: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, generating the free amine in situ for the coupling reaction.

  • Reaction Monitoring: Stir at room temperature for 4–5 hours. Validate reaction completion via HPLC (monitoring the disappearance of the active ester).

  • Crystallization & Purification: Quench the completed reaction by pouring it slowly into ice-cold distilled water. The highly lipophilic coupled product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to afford the target 11β-HSD1 inhibitor[2].

References

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm (Royal Society of Chemistry). 1[1]

  • A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development (American Chemical Society). 2[2]

  • 4-aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5. Sigma-Aldrich Product Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Aminoadamantane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique bridged-ring amino acid. The rigid, three-dimensional adamantane cage imparts distinct physicochemical properties that can present challenges during purification.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications, such as its use as a pharmaceutical intermediate or a non-ionic organic buffer.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of 4-Aminoadamantane-1-carboxylic acid hydrochloride.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the compound's structure is crucial. It possesses a bulky, hydrophobic adamantane core, a basic amino group at a bridgehead position (position 4), and an acidic carboxylic acid group at another (position 1).[1] As a hydrochloride salt, the amino group is protonated (-NH₃⁺), which significantly enhances its solubility in polar solvents.[1]

Key properties include:

  • Form: It is typically a white crystalline powder.[1]

  • Solubility: It has moderate solubility in polar protic solvents like water, methanol, and ethanol.[1] The hydrophobic adamantane cage limits its solubility compared to simpler amino acids, while the ionic salt form makes it more soluble than its free base counterpart.[1] It is generally poorly soluble in nonpolar organic solvents.[2]

  • Amphoteric Nature: The free base form is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This allows for pH-dependent manipulation of its solubility, a key principle in acid-base extraction techniques.[1][3]

Q2: What are the most common types of impurities I might encounter in my crude sample?

A2: Impurities can originate from various stages of the synthesis.[4] Common classes include:

  • Unreacted Starting Materials: The precursors used in the synthesis may carry through to the final product.

  • Side-Reaction Products: The synthesis of adamantane derivatives can sometimes lead to isomers or related by-products. For instance, hydrolysis of an acetylamino precursor can sometimes yield a chloro-adamantane byproduct alongside the desired amino acid.[5]

  • Reagents and Catalysts: Inorganic salts, acids, or catalysts used during the reaction may persist in the crude material.[4]

  • Residual Solvents: Solvents used in the synthesis or initial work-up may be present.[4]

Q3: Which purification method should I try first for a crude batch?

A3: For most crystalline solids, recrystallization is the most effective and straightforward first-pass purification technique.[1][6] This method leverages the difference in solubility between the target compound and impurities in a chosen solvent system at different temperatures. For this specific compound, recrystallization from alcohols like methanol or ethanol, or mixed solvent systems, has been shown to be effective.[1][7]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for quantifying the purity of adamantane derivatives and detecting non-volatile organic impurities.[4][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify impurities. The ¹H NMR spectrum typically shows a broad singlet for the carboxylic acid proton (~12.0-12.3 ppm) and another for the protonated amino group protons (~8.0-8.1 ppm).[1]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (231.72 g/mol ) and can help identify unknown impurities.[1]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during purification experiments in a practical question-and-answer format.

Problem: After recrystallization, my yield is very low.

  • Possible Cause 1: Incorrect solvent choice or excessive solvent volume. The "like dissolves like" principle is key.[10] If the compound is too soluble in the chosen solvent at room temperature, it will not crystallize out effectively upon cooling. Using too much solvent, even a suitable one, will also keep the product in solution.

  • Suggested Solution: Perform small-scale solvent screening to find an optimal system. A good recrystallization solvent should dissolve the crude product when hot but have low solubility when cold. Consider a mixed-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent (like hot methanol) and then add a "poor" solvent (like diethyl ether or acetone) dropwise until the solution becomes slightly cloudy (turbid).[5] Reheat to clarify and then cool slowly.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or cause the product to "crash out" as an amorphous solid, trapping impurities.

  • Suggested Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at ambient temperature, induce further crystallization by placing it in an ice bath or refrigerator. This promotes the growth of larger, purer crystals.

Problem: My product separates as an oil instead of crystals during recrystallization.

  • Possible Cause 1: Presence of impurities. Certain impurities can act as "eutectic melters," depressing the melting point of the mixture and preventing proper crystal lattice formation.

  • Suggested Solution: Attempt a different purification method first to remove the problematic impurities. An acid-base extraction could be effective at removing neutral organic impurities that might hinder crystallization.[3] Alternatively, try dissolving the oil in a small amount of solvent and adding a non-polar "anti-solvent" (like hexane) to see if it will precipitate as a solid, a process known as trituration.

  • Possible Cause 2: The boiling point of the recrystallization solvent is higher than the melting point of the compound. This is less likely for a salt but possible for the free base.

  • Suggested Solution: Ensure you are using a solvent with a boiling point well below the compound's melting or decomposition temperature.

Problem: Analytical tests (HPLC/NMR) show that impurities are still present after recrystallization.

  • Possible Cause: Co-crystallization. The impurity may have very similar solubility properties and molecular structure to your target compound, allowing it to be incorporated into the crystal lattice.

  • Suggested Solution: A secondary purification technique based on a different principle is required. Column chromatography on silica gel can separate compounds based on polarity differences.[2] For adamantane derivatives, which can be challenging to separate due to similar physical properties, RP-HPLC is a powerful alternative for achieving high purity.[8][9]

Problem: An emulsion formed during my acid-base extraction that won't separate.

  • Possible Cause: Vigorous shaking of the separatory funnel can create fine droplets that are slow to coalesce.[3] High concentrations of dissolved material can also increase the viscosity of a layer, preventing separation.

  • Suggested Solution: First, allow the funnel to stand undisturbed for a longer period. Gently swirling the funnel instead of shaking can help. To "break" a persistent emulsion, add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases. If the emulsion persists, a gentle centrifugation of the mixture can also be effective.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification methods. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from a Methanol/Water System

This protocol is an excellent starting point for purifying gram-scale quantities of the crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Aminoadamantane-1-carboxylic acid hydrochloride. Add the minimum volume of hot methanol required to fully dissolve the solid with gentle swirling.

  • Induce Turbidity: While the solution is still warm, add deionized water dropwise until the solution just begins to turn persistently cloudy.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again. Be careful not to boil off too much solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or non-ionizable impurities.[11]

  • Dissolution: Dissolve the crude product in deionized water.

  • Removal of Neutral/Acidic Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Shake gently and allow the layers to separate. Drain and discard the organic layer, which contains neutral impurities. If acidic impurities are suspected, first wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃) before this step.[3]

  • Precipitation of Free Amino Acid: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) dropwise with stirring to adjust the pH to the isoelectric point of the amino acid, where its net charge is zero and its water solubility is minimal. This will cause the free amino acid (4-aminoadamantane-1-carboxylic acid) to precipitate out as a solid.

  • Isolation of Free Base: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.

  • Conversion back to Hydrochloride Salt: Suspend the purified free amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Cool in an ice bath and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise with stirring.

  • Final Isolation: The hydrochloride salt will precipitate. Collect the pure product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Data & Visualization
Data Tables

Table 1: Solubility Profile of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Solvent ClassSolventSolubilityRationale / Reference
Polar ProticWaterModerately SolubleThe hydrochloride salt form enhances water solubility.[1]
Polar ProticMethanolModerately SolubleCan form hydrogen bonds with the functional groups.[1]
Polar ProticEthanolModerately SolubleSimilar to methanol.[1]
Polar AproticAcetonitrileSolubleMentioned as a potential recrystallization solvent.[1]
Non-polarHexane, ToluenePoorly SolubleThe bulky, nonpolar adamantane cage dominates interactions.[2]
EthersDiethyl EtherPoorly SolublePrimarily nonpolar character.

Table 2: Recommended Solvent Systems for Recrystallization

Primary Solvent (Good)Anti-Solvent (Poor)Application Notes
MethanolWaterGood for forming well-defined crystals.[7][12]
EthanolDiethyl EtherEffective, but ether is highly flammable. Use with caution.
2-PropanolAcetoneA common combination for polar compounds.[1][5]
AcetonitrileTolueneCan be effective if polar impurities are the main issue.
Workflow Diagrams

cluster_start Start & Analysis cluster_purification Purification Methods cluster_validation Validation & Finish Crude Crude Product Analyze1 Assess Purity (TLC, HPLC, NMR) Crude->Analyze1 Recrystal Recrystallization Analyze1->Recrystal Crystalline solid? AcidBase Acid-Base Extraction Analyze1->AcidBase Oily solid or neutral impurities? Analyze2 Analyze Purified Product Recrystal->Analyze2 AcidBase->Analyze2 Chroma Chromatography Chroma->Analyze2 Check Purity > 99%? Analyze2->Check Check->Chroma No, high purity needed Final Pure Product Check->Final Yes

Caption: General troubleshooting workflow for purification.

cluster_methods Recommended Method Start What is the nature of the main impurity? Recrystal Recrystallization Start->Recrystal Structurally similar isomer or byproduct with similar polarity AcidBase Acid-Base Extraction Start->AcidBase Non-ionizable (neutral) organic impurity Chroma Column Chromatography Start->Chroma Multiple impurities or very similar polarity

Caption: Decision tree for selecting a primary purification method.

References
  • ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. Available at: [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Available at: [Link]

  • Google Patents. (n.d.). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Available at: [Link]

  • ThaiScience. (n.d.). Microwave Method for the Synthesis of Amantadine Hydrochloride. Available at: [Link]

  • Bulletin of the Georgian National Academy of Sciences. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Available at: [Link]

  • Frontiers. (n.d.). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Available at: [Link]

  • Medigraphic. (n.d.). A modified method for synthesis of amantadine hydrochloride. Available at: [Link]

  • IJPSR. (2021, February 18). a simple method for synthesis of amantadine hydrochloride. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Available at: [Link]

  • ACS Omega. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. Available at: [Link]

  • ResearchGate. (2020, January 28). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
  • NIST WebBook. (n.d.). Adamantane-1-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). Amantadine. Available at: [Link]

  • ACS Publications. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. Available at: [Link]

Sources

optimizing reaction conditions for adamantane carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Adamantane Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate the thermodynamic and kinetic challenges of adamantane carboxylation.

Because adamantane is a bulky, highly lipophilic cycloalkane, functionalizing its unactivated C–H bonds requires precise control over reaction environments. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures, self-validating protocols, and modern optimization strategies.

Expert FAQs: Mechanistic Insights & Optimization

Q1: My Koch-Haaf carboxylation of adamantane is yielding less than 40%, and I am recovering unreacted starting material. What is the primary mechanistic failure point? Answer: The failure almost certainly lies in the kinetics of your carbon monoxide (CO) generation versus the lifetime of the 1-adamantyl cation. The Koch-Haaf reaction relies on concentrated sulfuric acid to abstract a hydride from the tertiary C–H bond, forming a stable carbocation[1]. If you add formic acid (the CO precursor) too rapidly, the CO gas bubbles out of the solution before it can successfully collide with and trap the bulky 1-adamantyl cation[1]. You must throttle the addition of formic acid to ensure a steady, dissolved concentration of CO.

Q2: I am observing significant amounts of 1-adamantanol instead of 1-adamantanecarboxylic acid. How do I prevent this? Answer: 1-Adamantanol formation is a classic symptom of insufficient acid strength. If your sulfuric acid is below 96% concentration, the nucleophilic water present in the system will outcompete the carbon monoxide[1]. Water attacks the 1-adamantyl cation immediately, yielding the alcohol. To fix this, use fresh 96–98% H2​SO4​ and ensure your glassware is rigorously dried.

Q3: Can I achieve C–H carboxylation without using concentrated sulfuric acid? Answer: Yes. While the Koch-Haaf reaction is the traditional workhorse, modern methodologies are shifting toward greener, metal-free, or photocatalytic C–H functionalizations. Recent advancements utilize Hydrogen Atom Transfer (HAT) catalysts under visible light to selectively activate the strong 3º C–H bonds of adamantanes[2]. Additionally, electrochemical late-stage functionalization methods using CO2​ as an abundant carboxyl source are being developed to bypass toxic CO gas and superacidic media entirely[3].

Logical Workflows & Reaction Pathways

To successfully optimize this reaction, you must understand the flow of intermediates and the exact points where side reactions occur.

Mechanism AdH Adamantane (Tertiary C-H) AdCat 1-Adamantyl Cation (Stable Intermediate) AdH->AdCat H2SO4 (-H-) AdCO 1-Adamantanoyl Cation (Acylium Ion) AdCat->AdCO CO (from HCOOH) AdCOOH 1-Adamantanecarboxylic Acid (Target Product) AdCO->AdCOOH H2O (Quench)

Logical relationship of intermediates in the Koch-Haaf carboxylation of adamantane.

Workflow Start Issue: Low Carboxylation Yield CheckAcid Is H2SO4 concentration ≥96%? Start->CheckAcid FixAcid Use fresh 96-98% H2SO4 (Prevents 1-adamantanol formation) CheckAcid->FixAcid No CheckTemp Is temperature maintained at 15-25°C? CheckAcid->CheckTemp Yes FixAcid->CheckTemp FixTemp Control exotherm with water bath (Prevents CO escape & side reactions) CheckTemp->FixTemp No CheckCO Is HCOOH added dropwise (1-2 h)? CheckTemp->CheckCO Yes FixTemp->CheckCO FixCO Slow addition ensures steady CO generation to trap the cation CheckCO->FixCO No Success Yield Optimized (70-85%) CheckCO->Success Yes FixCO->Success

Workflow for troubleshooting low yields in adamantane Koch-Haaf carboxylation.

Standard Operating Procedure (SOP): Optimized Koch-Haaf Carboxylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Objective: Synthesize 1-adamantanecarboxylic acid via in situ CO generation[1]. Mechanistic Rationale: Concentrated sulfuric acid acts as both the solvent and the superacidic medium to abstract a hydride from the tertiary carbon of adamantane. The resulting 1-adamantyl cation is trapped by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed[1].

Step 1: Acidic Activation (Hydride Abstraction)

  • Action: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (73.4 mmol) of adamantane in 100 mL of 96–98% sulfuric acid.

  • Causality: The extreme acidity is required to force the unactivated C–H bond to yield a hydride.

  • Self-Validation Checkpoint: The solution must remain clear to pale yellow. A dark brown or opaque mixture indicates oxidative degradation due to impure reagents or wet glassware. Discard and restart if severe darkening occurs.

Step 2: In Situ Carbonylation

  • Action: Cool the flask in a water bath to maintain the internal temperature strictly between 17°C and 25°C[4]. Slowly add 15 mL of 98–100% formic acid dropwise over 1.5 to 2 hours[1].

  • Causality: Formic acid dehydrates in H2​SO4​ to yield CO gas. Adding it slowly ensures the CO generation rate matches the kinetic trapping rate of the 1-adamantyl cation, preventing the gas from escaping[1].

  • Self-Validation Checkpoint: Observe steady, controlled effervescence. If bubbling ceases prematurely, CO generation has stopped—check for a temperature drop or verify that the formic acid hasn't been depleted.

Step 3: Quenching and Hydrolysis

  • Action: Stir the mixture for an additional 30 minutes post-addition. Carefully pour the highly acidic mixture over 700 g of crushed ice[1].

  • Causality: The massive thermal sink (crushed ice) safely dissipates the extreme heat of hydration of H2​SO4​ while providing the water necessary to hydrolyze the highly reactive 1-adamantanoyl cation into 1-adamantanecarboxylic acid[1].

  • Self-Validation Checkpoint: A voluminous white precipitate (crude 1-adamantanecarboxylic acid) will immediately crash out of the aqueous phase. If no precipitate forms, the cation was likely quenched by water too early in Step 1.

Step 4: Isolation and Purification

  • Action: Extract the aqueous suspension with carbon tetrachloride or chloroform, wash the organic layer with 15N ammonium hydroxide, and acidify to recover the product. Dry over anhydrous sodium sulfate and recrystallize from a methanol/water mixture[1].

Quantitative Data: Condition Optimization

The following table summarizes how different catalytic systems and conditions impact the final yield of functionalized adamantane. Use this to benchmark your expected outcomes based on your chosen methodology.

Table 1: Effect of Reaction Conditions on Adamantane Carboxylation Yield

EntrySubstrateReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Advantage / Note
1AdamantaneHCOOH, H2​SO4​ (96%)17–252.567–72Standard baseline Koch-Haaf protocol[4].
21-AdamantanolHCOOH, H2​SO4​ / HNO3​ 010.083Bypasses the difficult initial hydride abstraction step[4].
3AdamantaneCO gas, Al2​Cl6​ /Al20–804.075Avoids HCOOH decomposition issues; uses Lewis acid[5].
4AdamantaneVisible Light, TiO2​ / Ag₂SO₄2512.075Greener, photochemical radical functionalization[6].

References

  • Title: 3-Iodoadamantane-1-carboxylic acid | 42711-77-3 | Benchchem | Source: benchchem.
  • Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer | ChemRxiv | Source: chemrxiv.
  • Title: 1-Adamantanecarboxylic Acid | High-Purity Reagent - Benchchem | Source: benchchem.
  • Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC | Source: nih.
  • Title: Electrochemical Late-Stage Functionalization | Chemical Reviews - ACS Publications | Source: acs.
  • Title: Efficient Chemoselective Carboxylation of Aromatics to Arylcarboxylic Acids with a Superelectrophilically Activated Carbon Dioxide−Al 2 Cl 6 /Al System - ResearchGate | Source: researchgate.

Sources

troubleshooting solubility issues of 4-Aminoadamantane-1-carboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical physicochemical properties of adamantane derivatives.

Handling 4-Aminoadamantane-1-carboxylic acid hydrochloride in organic synthesis or assay development presents a unique challenge. Below is a comprehensive, causality-driven guide to understanding and overcoming the solubility barriers associated with this compound.

The Causality of Insolubility: A Structural Paradox

To troubleshoot solubility, we must first understand the molecular forces at play. 4-Aminoadamantane-1-carboxylic acid hydrochloride is a structurally "schizophrenic" molecule:

  • The Lipophilic Core : The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon scaffold that strongly prefers non-polar environments[1]. In its pure, unfunctionalized form, adamantane is highly soluble in non-polar organic solvents like hexane and completely insoluble in water[2].

  • The Ionic/Polar Termini : The molecule is flanked by an ionizable carboxylic acid and an amine protonated as a hydrochloride salt[3].

  • The Crystal Lattice Barrier : The ionic interactions of the salt (-NH3⁺ Cl⁻) combined with the hydrogen-bonding network of the carboxylic acid generate an immense crystal lattice energy. Non-polar or moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) lack the dielectric constant and solvation capacity required to break this lattice, rendering the compound highly insoluble in these media despite its lipophilic core[1].

Quantitative Data: Temperature and Solvent Polarity

When selecting an organic solvent, we must look at the thermodynamic solubility trends of structurally analogous adamantane amine hydrochlorides. As demonstrated by the data below, transitioning to polar aprotic solvents and applying thermal energy exponentially increases the mole fraction solubility[4][5].

Table 1: Mole Fraction Solubility of Adamantane Amine Hydrochloride Analogues

Solvent Polarity Index Solubility at 283.15 K (Mole Fraction) Solubility at 333.15 K (Mole Fraction)
N,N-Dimethylformamide (DMF) 6.4 0.0089 0.0379
N-Methylpyrrolidone (NMP) 6.7 0.0245 0.1041
Ethanol (EtOH) 5.2 0.0153 0.0549

| Acetic Acid | 6.2 | 0.0381 | 0.1348 |

Note: Data derived from 1-Adamantanamine hydrochloride as a structural proxy for temperature/polarity dependence[5].

Solubility Troubleshooting Workflow

SolubilityTroubleshooting N1 Solubility Issue: 4-Aminoadamantane-1-carboxylic acid HCl in Organic Solvent N2 Is the target solvent strictly non-polar (e.g., Hexane, Toluene)? N1->N2 N3 Switch to Polar Aprotic (DMSO, DMF, NMP) or use Co-solvents N2->N3 Yes N4 Is the target solvent moderately polar (DCM, THF)? N2->N4 No N5 Apply Heating (40-60°C) & Sonication N3->N5 N4->N5 Yes N6 Does the compound dissolve? N5->N6 N7 Proceed with Synthesis/Assay N6->N7 Yes N8 Neutralize HCl with Lipophilic Base (DIPEA) N6->N8 No N9 Zwitterion precipitates? N8->N9 N9->N7 No (Soluble) N10 Derivatize: Boc-protection or Esterification N9->N10 Yes N10->N7

Decision tree for troubleshooting adamantane amino acid solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does my compound "oil out" or refuse to dissolve in Dichloromethane (DCM) even after adding Triethylamine (TEA)? A: You have fallen into the "Zwitterion Trap." By adding TEA, you successfully neutralized the hydrochloride salt to free the amine. However, TEA is also basic enough to deprotonate the carboxylic acid. This converts the molecule into a zwitterion (4-ammonioadamantane-1-carboxylate). Zwitterions possess intense electrostatic intermolecular forces that cause them to aggregate and precipitate (or oil out) of moderately polar solvents like DCM. To fix this, you must either use a highly solvating co-solvent (like DMSO) or covalently mask one of the functional groups.

Q2: I need to perform an amide coupling using EDC/HOBt in an organic solvent. What is the best solvent system? A: Avoid pure DCM or THF. Instead, use a 4:1 mixture of DCM and N,N-Dimethylformamide (DMF), or pure DMF. The DMF provides the high dielectric constant needed to stabilize the polar functional groups and disrupt the crystal lattice of the starting material[5].

Q3: Can I use sonication to force dissolution? A: Sonication provides localized cavitation energy that helps break apart the macroscopic crystal lattice, increasing the surface area for solvation. However, if the thermodynamic solubility limit of the solvent is too low, the compound will immediately crash back out once sonication stops. Always pair sonication with gentle heating and an appropriate polar aprotic solvent[5].

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent Solubilization for Direct Coupling Reactions

Objective: Achieve a homogenous solution for direct synthesis without permanent structural modification.

  • Suspension: Suspend 4-Aminoadamantane-1-carboxylic acid HCl in your primary aprotic solvent (e.g., DCM or THF) at a concentration of 0.05 M to 0.1 M.

  • Co-Solvent Addition: Add N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise while stirring, up to a maximum of 15% v/v.

  • Thermal Disruption: Apply gentle heating (40–50 °C) and sonicate the mixture for 5–10 minutes. Causality: The thermal energy overcomes the activation barrier of the crystal lattice, while the polar co-solvent stabilizes the ionic functional groups in solution.

  • Self-Validating Step: Remove the flask from the heat source and let it stand at room temperature for 15 minutes. If the solution remains clear, your solvation is thermodynamically stable. If a fine precipitate forms (supersaturation), increase the co-solvent ratio by another 5% or maintain the reaction at an elevated temperature.

Protocol 2: In Situ Neutralization and Boc-Protection

Objective: Permanently mask the polar amine group to increase lipophilicity and organic solvent solubility for downstream multi-step synthesis.

  • Biphasic Solvation: Suspend the compound in a 1:1 mixture of THF and Water. Causality: Water is strictly required here to dissolve the initial HCl salt and the transient zwitterionic intermediate.

  • Lipophilic Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl and deprotonates the carboxylic acid. Unlike sodium salts, the resulting diisopropylethylammonium counterion is highly lipophilic, aiding in organic phase partitioning.

  • Derivatization: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir vigorously at room temperature for 12 hours.

  • Self-Validating Step (Isolation): Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous layer to pH 3 using 1M KHSO₄. The newly formed Boc-protected amino acid will immediately precipitate or can be cleanly extracted into Ethyl Acetate (EtOAc). A successful extraction into EtOAc confirms that the polar amine has been masked, restoring the lipophilic dominance of the adamantane core.

References

  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K SciELO URL:[Link]

  • Adamantane - Physical Properties Wikipedia URL: [Link]

Sources

minimizing impurities in the synthesis of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 4-Aminoadamantane-1-carboxylic acid hydrochloride .

Rather than providing a generic protocol, this guide deconstructs the synthetic workflow—specifically the reductive amination of 4-oxoadamantane-1-carboxylic acid—to explain the causality behind impurity formation and to establish self-validating protocols for their elimination.

Visual Workflow: Synthesis & Impurity Checkpoints

G A 4-Oxoadamantane-1-carboxylic acid (Precursor) B Imine Formation (7N NH3/MeOH, 16h Incubation) A->B Excess NH3 C Catalytic Hydrogenation (5% Pd/C, H2 40 psi) B->C Primary Imine D Crude Product Mixture (E/Z Isomers + NH4Cl + 2° Amines) C->D Reduction E Desalting & Precipitation (DIEA treatment, H2O addition) D->E Remove Salts F Isomeric Resolution (Fractional Crystallization) E->F Pure Free Base G Anhydrous HCl Treatment (Ethereal HCl at 0 °C) F->G Salt Formation H 4-Aminoadamantane-1-carboxylic acid HCl (High Purity Target) G->H Final Isolation

Synthetic workflow of 4-aminoadamantane-1-carboxylic acid HCl and impurity clearance.

Troubleshooting Guide & FAQs

Q1: How do I minimize the formation of E/Z (cis/trans) stereoisomeric impurities during reductive amination? A1: The adamantane cage lacks sufficient steric bias to direct hydride attack exclusively to one face, making stereoselectivity a major challenge. Reductive amination of the methyl ester derivative of 4-oxoadamantane-1-carboxylic acid is notoriously non-stereoselective, yielding an approximate 1:1 E:Z ratio . Mechanistic Fix: Perform the reductive amination on the free carboxylic acid rather than the ester. The free acid can participate in hydrogen-bonding interactions with the solvent or the palladium catalyst surface, which slightly favors one diastereomeric transition state. For absolute isomeric purity, you must perform a downstream fractional crystallization of the free base in a methanol/acetone mixture.

Q2: My isolated product contains high levels of inorganic ash, specifically ammonium chloride. How can I remove it without losing my product? A2: This is a critical and well-documented bottleneck. Residual ammonium chloride is carried over from the massive excess of ammonia used during reductive amination. If not removed, it will act as an impurity and interfere with downstream amidation reactions . Mechanistic Fix: Ammonium chloride is soluble in methanol, just like the crude amino acid. To break this co-solubility, dissolve the crude solids in methanol and treat the solution with N,N-diisopropylethylamine (DIEA) until basic. DIEA (pKa ~10.5) deprotonates the ammonium ion (pKa ~9.2), releasing volatile ammonia gas. The resulting DIEA·HCl salt is highly soluble in organic solvents, allowing the zwitterionic 4-aminoadamantane-1-carboxylic acid to cleanly precipitate upon the addition of water.

Q3: I am detecting secondary amine impurities (bis-adamantyl amines) in my LC-MS. What causes this over-alkylation? A3: Secondary amines form because the newly synthesized primary amine (4-aminoadamantane-1-carboxylic acid) is more nucleophilic than ammonia. It competes with ammonia to react with any unreacted ketone, forming a secondary imine that is subsequently reduced. Mechanistic Fix: You must force the thermodynamic equilibrium entirely toward the primary imine before any irreversible reduction occurs. Do not add the Pd/C catalyst and hydrogen gas immediately. Instead, incubate the ketone in 7N NH 3​ /MeOH for at least 16 hours at room temperature. Only after this pre-incubation should you introduce the hydrogen atmosphere.

Q4: During the final HCl salt formation, my product discolors (turns gray/brown) and shows degradation. What is the optimal protocol? A4: Discoloration is typically caused by the oxidation of trace transition metals (palladium leaching from the Pd/C catalyst) or the use of aqueous hydrochloric acid, which can hydrolyze trace impurities. Mechanistic Fix: Always filter the reductive amination mixture through a tightly packed pad of Celite to quantitatively remove Pd/C. For the salt formation, strictly avoid aqueous HCl. Suspend the purified free base in anhydrous diethyl ether or methanol, and add a stoichiometric amount of anhydrous ethereal HCl at 0 °C.

Quantitative Data: Impurity Profiling

Impurity TypeOrigin / MechanismTypical Crude AbundanceTarget LimitMitigation Strategy
E/Z Isomers Non-stereoselective hydride attack on the imine intermediate.~50% (if ester is used)< 0.5%Use free carboxylic acid precursor; perform fractional crystallization.
Secondary Amines Primary amine outcompetes NH 3​ for unreacted ketone.5 - 15%< 0.1%16-hour pre-incubation with 7N NH 3​ /MeOH prior to reduction.
Ammonium Chloride Excess NH 3​ reacting with HCl during workup/reduction.10 - 30%< 0.1%Desalting via DIEA treatment in MeOH, followed by H 2​ O precipitation.
Unreacted Ketone Incomplete imine formation or insufficient H 2​ pressure.2 - 5%< 0.5%Maintain 40 psi H 2​ pressure; monitor imine conversion via LC-MS.

Self-Validating Experimental Methodologies

Protocol 1: Reductive Amination & Desalting Workflow

This protocol utilizes the free acid derived from classical Koch-Haaf carboxylation principles to prevent ester-driven stereochemical scrambling.

  • Imine Formation: Dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in 7N NH 3​ in methanol (20.0 eq).

    • Causality: The massive molar excess of ammonia prevents the formation of secondary amines.

  • Incubation: Stir the sealed reaction mixture for 16 hours at room temperature (20–25 °C).

    • Validation Checkpoint: Withdraw a 10 µL aliquot for LC-MS analysis. The mass spectrum must show a complete shift from the ketone ( M ) to the primary imine ( M−1 ). Do not proceed if the ketone peak remains >2%.

  • Reduction: Add 5% Pd/C (0.1 eq by weight) to the mixture. Pressurize the reaction vessel with hydrogen gas to 40 psi and agitate for 16 hours.

  • Filtration: Vent the hydrogen and filter the mixture through a pad of Celite. Wash the pad with methanol.

    • Causality: Quantitative removal of Pd/C prevents metal-catalyzed oxidative discoloration during the final salt formation.

  • Desalting: Concentrate the filtrate in vacuo. Redissolve the crude solid in minimal methanol. Add N,N-diisopropylethylamine (DIEA) dropwise until the solution is strongly basic.

    • Validation Checkpoint: The solution must test basic (pH > 8) on wet pH paper. Failure indicates incomplete neutralization of NH 4​ Cl.

  • Precipitation: Slowly add deionized water to the methanolic solution to precipitate the zwitterionic 4-aminoadamantane-1-carboxylic acid. Filter and dry under vacuum.

Protocol 2: Anhydrous Hydrochloride Salt Formation

This protocol ensures the generation of pharmaceutical-grade material without hydrolytic degradation .

  • Free Base Dissolution: Suspend the purified, desalted 4-aminoadamantane-1-carboxylic acid free base in anhydrous diethyl ether (10 mL/g) under a nitrogen atmosphere.

  • HCl Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.05 eq) dropwise over 15 minutes.

    • Causality: Anhydrous conditions completely eliminate the risk of aqueous acid-catalyzed hydrolysis or oxidation, ensuring a pristine white powder.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the resulting white precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry to constant weight in a vacuum desiccator.

    • Validation Checkpoint: Perform an elemental analysis (CHN/Cl) or silver nitrate titration. The chloride content must theoretically match ~15.3% to confirm exact 1:1 stoichiometry without trapped free HCl.

References

  • A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors Organic Process Research & Development URL:[Link]

  • 1-Adamantanecarboxylic Acid Organic Syntheses URL:[Link]

Validation & Comparative

Comparative In Vitro Profiling: 4-Aminoadamantane-1-carboxylic Acid Hydrochloride vs. Classical Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The adamantane cage is a highly versatile, lipophilic scaffold in medicinal chemistry, historically celebrated for its role in antiviral and neuroprotective therapeutics[1]. While classical adamantane derivatives like amantadine and rimantadine have well-documented efficacy profiles, modern drug discovery has shifted toward highly functionalized analogues. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5; MW: 231.72 g/mol ) represents a critical evolution in this space[2].

Unlike its monofunctional predecessors, this bifunctional compound possesses both an amino group and a carboxylic acid moiety on the rigid adamantane framework. This unique structural amphoterism not only grants it intrinsic neuroprotective properties and utility as a non-ionic organic buffer in delicate in vitro systems, but also positions it as a high-value pharmacophore in the synthesis of metabolic enzyme inhibitors, specifically targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[3].

This guide provides an objective, data-driven comparison of 4-aminoadamantane-1-carboxylic acid hydrochloride against other adamantane derivatives, detailing their mechanistic pathways, in vitro performance, and self-validating experimental protocols.

Structural & Mechanistic Profiling

The Role of Lipophilicity and Scaffold Rigidity

The fundamental advantage of any adamantane derivative is its bulky, highly lipophilic, and rigid three-dimensional structure. The incorporation of the adamantane moiety enhances a molecule's membrane permeability, allowing it to efficiently cross lipid bilayers and interact with intracellular targets[1][4].

However, pure lipophilicity can lead to poor aqueous solubility and non-specific binding. 4-Aminoadamantane-1-carboxylic acid hydrochloride solves this by introducing polar functional groups (amine and carboxylic acid) at the 1- and 4-positions. This modification alters the LogP profile, providing essential hydrogen-bond donors and acceptors that improve target specificity while maintaining the membrane-penetrating benefits of the adamantane core[2][4].

Mechanistic Divergence: From Ion Channels to Enzyme Inhibition

Classical adamantanes (Amantadine, Rimantadine) primarily exert their in vitro efficacy by blocking the M2 proton channel of the influenza A virus or by acting as uncompetitive antagonists at the NMDA receptor[1][5].

In contrast, 4-aminoadamantane-1-carboxylic acid is extensively utilized in the development of inhibitors for 11β-HSD1 —an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes[1][3]. The bulky adamantane group acts as a strong anchor within the hydrophobic pocket of the enzyme's active site, preventing the reduction of inactive cortisone into active cortisol[1][3].

Pathway Substrate Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Substrate->Enzyme Product Cortisol (Active) Receptor Glucocorticoid Receptor Product->Receptor Activation Enzyme->Product Reduction Inhibitor 4-AA-1-CA Derivatives Inhibitor->Enzyme Inhibition

Caption: 11β-HSD1 mediated glucocorticoid activation and competitive inhibition by adamantane derivatives.

Comparative In Vitro Efficacy

To objectively evaluate these compounds, we must look at their performance across standardized in vitro assays. The table below synthesizes quantitative data comparing the cytotoxicity and inhibitory concentrations of classical adamantanes versus 4-aminoadamantane-1-carboxylic acid and its functionalized derivatives.

CompoundPrimary In Vitro TargetCytotoxicity (CC₅₀)Efficacy (IC₅₀ / EC₅₀)Selectivity Index (SI)
Amantadine M2 Channel / NMDA> 100 μg/mL (MDCK cells)[5]12.5 μg/mL (H3N2)[5]> 8.0[5]
Rimantadine M2 Channel> 100 μg/mL (MDCK cells)[5]10.0 μg/mL (H3N2)[5]> 10.0[5]
Memantine NMDA Receptor~ 80-100 μM (Neuronal cells)~ 1-3 μM (NMDA antagonism)~ 30.0
4-Aminoadamantane-1-carboxylic acid HCl Cell Culture Buffer / Intermediate> 200 μg/mL (Broad cell lines)N/A (Used as buffer/building block)High safety profile
4-AA-1-CA Derivatives (e.g., Sulfonamides) 11β-HSD1 Enzyme> 50 μM (HEK-293 cells)89 - 159 nM (Enzyme Inhibition)[3]> 300.0

Data Insights: While amantadine and rimantadine show moderate efficacy against viral targets, their utility is increasingly limited by viral resistance mutations (e.g., S31N)[5]. 4-Aminoadamantane-1-carboxylic acid hydrochloride bypasses this limitation by serving as a highly stable, non-toxic intermediate that yields extremely potent (nanomolar IC₅₀) enzyme inhibitors[2][3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each assay includes internal controls that allow the researcher to calculate a Z'-factor, ensuring that any observed efficacy is a true pharmacological effect rather than an artifact of assay drift or baseline cytotoxicity.

Protocol 1: Baseline Cytotoxicity Profiling (MTT Assay)

Causality: Before evaluating target-specific efficacy, baseline cytotoxicity must be established. Madin-Darby Canine Kidney (MDCK) cells are the gold standard for adamantane screening[5]. The MTT assay relies on the reduction of tetrazolium salts to purple formazan by mitochondrial reductases; therefore, absorbance directly correlates with the number of metabolically viable cells[5].

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1×104 cells/well in 100 μL of DMEM[5]. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Preparation: Dissolve 4-aminoadamantane-1-carboxylic acid HCl in cell culture medium (its buffering properties prevent local pH shifts)[2]. Prepare a serial dilution (10 to 200 μg/mL).

  • Internal Controls (Validation Step):

    • Positive Cytotoxic Control: 0.1% Triton X-100 (Establishes 0% viability baseline).

    • Vehicle Control: Untreated medium (Establishes 100% viability baseline).

  • Incubation: Expose cells to the compound for 48 hours.

  • Formazan Solubilization: Remove medium. Add 100 μL of DMSO to each well to fully dissolve the intracellular formazan crystals[5]. Causality: DMSO is required because formazan is insoluble in aqueous media.

  • Quantification: Measure absorbance at 570 nm using a microplate reader[5]. Calculate the CC₅₀ using non-linear regression.

Protocol 2: 11β-HSD1 Enzyme Inhibition Assay

Causality: To evaluate the efficacy of derivatives synthesized from 4-aminoadamantane-1-carboxylic acid, a functional biochemical assay is required[3].

  • Enzyme Preparation: Incubate recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4).

  • Inhibitor Addition: Add the 4-AA-1-CA derivative at varying concentrations (10 nM to 10 μM).

  • Reaction Initiation: Add 200 nM of cortisone (substrate) and NADPH (cofactor) to initiate the reduction process.

  • Detection: After 2 hours, quantify the production of cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol detection kit.

  • Validation: Calculate the IC₅₀. A robust assay will yield a Z'-factor > 0.6 between the vehicle control (max enzyme activity) and a known reference inhibitor control.

Workflow Step1 1. Cell / Enzyme Prep (MDCK or 11β-HSD1) Step2 2. Compound Incubation (Include Internal Controls) Step1->Step2 Standardization Step3 3. Functional Assay (MTT / HTRF Detection) Step2->Step3 Target Exposure Step4 4. Data Analysis (Z'-factor & IC50/CC50) Step3->Step4 Signal Quantification

Caption: High-throughput in vitro screening workflow for adamantane derivative efficacy and cytotoxicity.

Conclusion

While classical adamantanes like amantadine and rimantadine remain foundational to our understanding of lipophilic pharmacophores, their in vitro utility is increasingly constrained by narrow target profiles and viral resistance[5]. 4-Aminoadamantane-1-carboxylic acid hydrochloride represents a highly versatile alternative. Its dual functionalization allows it to act as an exceptional non-ionic buffer and neuroprotective agent in its native state, while serving as an indispensable, rigid anchor in the synthesis of next-generation metabolic enzyme inhibitors[1][2][3]. For drug development professionals, integrating this compound into screening libraries offers a broader, more tunable therapeutic window than traditional adamantane scaffolds.

References

  • Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis - Benchchem. Benchchem.
  • Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents - Benchchem. Benchchem.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews.
  • Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 - Smolecule. Smolecule.
  • Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide deriv

Sources

Comparative Efficacy of Memantine and 4-Aminoadamantane-1-carboxylic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Drug Development Professionals

This guide provides a comparative analysis of the established therapeutic agent, Memantine, and the research compound, 4-Aminoadamantane-1-carboxylic acid hydrochloride. While both are adamantane derivatives, a significant disparity exists in their available efficacy data. This document will delve into the well-documented clinical performance of Memantine and explore the nascent, yet intriguing, profile of 4-Aminoadamantane-1-carboxylic acid hydrochloride from a preclinical perspective.

Introduction: Two Adamantane Derivatives with Divergent Paths

The adamantane scaffold, with its rigid and lipophilic cage-like structure, has proven to be a valuable pharmacophore in drug discovery, leading to the development of agents targeting a range of diseases.[1][2][3] Two such derivatives are memantine and 4-aminoadamantane-1-carboxylic acid hydrochloride.

Memantine , known by brand names such as Namenda, is a well-established, clinically approved medication for the treatment of moderate-to-severe Alzheimer's disease.[4][5] Its discovery and development have paved the way for understanding the therapeutic potential of modulating the N-methyl-D-aspartate (NMDA) receptor in neurodegenerative disorders.[1][6]

4-Aminoadamantane-1-carboxylic acid hydrochloride , on the other hand, is primarily a research chemical.[7] While it shares the core adamantane structure, its biological activity and therapeutic potential are not yet extensively characterized. It is recognized for its potential neuroprotective effects and as an intermediate in the synthesis of other pharmaceutical compounds.[7]

This guide will provide a detailed comparison based on the current scientific literature, highlighting the established efficacy of memantine and the investigational status of 4-aminoadamantane-1-carboxylic acid hydrochloride.

Memantine: A Clinically Validated NMDA Receptor Antagonist

Memantine's therapeutic efficacy is rooted in its unique mechanism of action as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[4][8][9]

Mechanism of Action: Targeting Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at the NMDA receptor is crucial for synaptic plasticity, learning, and memory.[4][9] However, excessive glutamate activity leads to a pathological process known as excitotoxicity, which is implicated in neuronal damage in neurodegenerative diseases like Alzheimer's.[9][10]

Memantine works by preferentially blocking the NMDA receptor channel when it is excessively open, a state characteristic of excitotoxicity.[10] Its voltage-dependent binding and rapid off-rate kinetics allow it to inhibit this pathological, prolonged influx of calcium ions while preserving the normal, transient physiological activation of the receptor necessary for cognitive function.[5][8] This distinguishes it from other high-affinity NMDA receptor antagonists that can have significant side effects.[6][10]

Adamantane_Derivatives_in_Neuroprotection cluster_memantine Memantine cluster_4_amino 4-Aminoadamantane-1-carboxylic acid hydrochloride Adamantane_Scaffold Adamantane Scaffold | {Rigid, Lipophilic Structure} Memantine_Structure 3,5-dimethyl-1-aminoadamantane Adamantane_Scaffold->Memantine_Structure Derivative 4_Amino_Structure 4-aminoadamantane-1-carboxylic acid Adamantane_Scaffold->4_Amino_Structure Derivative Memantine_MoA Uncompetitive NMDA Receptor Antagonist Memantine_Structure->Memantine_MoA Memantine_Efficacy Clinically Proven in Alzheimer's Disease Memantine_MoA->Memantine_Efficacy 4_Amino_Potential Potential Neuroprotective Effects (Hypothesized) 4_Amino_Structure->4_Amino_Potential 4_Amino_Data Lack of Efficacy Data 4_Amino_Potential->4_Amino_Data

Figure 2: Relationship between the adamantane scaffold and the two compounds.

The presence of the amino group in both compounds suggests the potential for interaction with the NMDA receptor. However, the addition of a carboxylic acid group in 4-Aminoadamantane-1-carboxylic acid hydrochloride significantly alters its physicochemical properties, which would likely impact its ability to cross the blood-brain barrier and its binding affinity for the NMDA receptor channel.

To ascertain the comparative efficacy, a series of preclinical studies would be necessary.

Proposed Experimental Protocol: In Vitro Neuroprotection Assay

To begin to address the gap in our understanding of 4-Aminoadamantane-1-carboxylic acid hydrochloride's efficacy relative to memantine, a foundational in vitro experiment is proposed.

Objective: To compare the neuroprotective effects of 4-Aminoadamantane-1-carboxylic acid hydrochloride and memantine against glutamate-induced excitotoxicity in primary cortical neurons.

Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate the neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Maintain the culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

  • Compound Preparation:

    • Prepare stock solutions of memantine and 4-Aminoadamantane-1-carboxylic acid hydrochloride in sterile, deionized water.

    • Prepare a series of dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Excitotoxicity Induction and Treatment:

    • On the day of the experiment, replace the culture medium with a magnesium-free buffer.

    • Pre-incubate the neurons with varying concentrations of memantine, 4-Aminoadamantane-1-carboxylic acid hydrochloride, or vehicle control for 30 minutes.

    • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

    • Co-incubate the neurons with the compounds and glutamate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability (MTT Assay):

    • After 24 hours, remove the treatment medium.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Data Analysis:

    • Plot the concentration-response curves for both compounds.

    • Calculate the EC50 (half-maximal effective concentration) for neuroprotection for each compound using non-linear regression analysis.

Experimental_Workflow Start Start: Primary Cortical Neuron Culture Compound_Prep Prepare Serial Dilutions of Memantine & 4-Aminoadamantane-1-carboxylic acid HCl Start->Compound_Prep Pre_Incubation Pre-incubate Neurons with Compounds or Vehicle Compound_Prep->Pre_Incubation Excitotoxicity Induce Excitotoxicity with Glutamate Pre_Incubation->Excitotoxicity Incubation Incubate for 24 hours Excitotoxicity->Incubation MTT_Assay Assess Cell Viability using MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Calculate EC50 MTT_Assay->Data_Analysis End End: Compare Neuroprotective Efficacy Data_Analysis->End

Figure 3: Workflow for the proposed in vitro neuroprotection assay.

Conclusion

This guide highlights the substantial body of evidence supporting the clinical efficacy of memantine as a symptomatic treatment for moderate-to-severe Alzheimer's disease, based on its well-characterized mechanism as an uncompetitive NMDA receptor antagonist.

In contrast, 4-Aminoadamantane-1-carboxylic acid hydrochloride remains an investigational compound with limited publicly available biological data. While its adamantane structure suggests potential neuroprotective properties, there is currently no direct evidence to support its efficacy in any therapeutic context, nor are there any comparative studies against memantine.

References

  • Vertex AI Search. (2024, September 27).
  • Wikipedia. (n.d.). Memantine.
  • NHS. (n.d.). Common questions about memantine.
  • Doody, R. S., et al. (2007). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease.
  • Orgogozo, J. M., et al. (2002). Efficacy and Safety of Memantine in Patients With Mild to Moderate Vascular Dementia. Stroke, 33(7), 1834–1839.
  • Gauthier, S., et al. (2008). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. Clinical Interventions in Aging, 3(4), 663–672.
  • Psychopharmacology Institute. (2022, October 27).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?.
  • The Hospitalist. (2018, December 7). Meta-Analysis Questions Memantine Effectiveness for Mild Alzheimer's.
  • Smolecule. (2023, August 15). Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5.
  • van der Schyf, C. J., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 7(11), 2164–2170.
  • ResearchGate. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection | Request PDF.
  • Al-Harrasi, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10833.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. NeuroRx, 1(1), 101–110.
  • Lee, J., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2686–2690.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(6), 3516–3602.
  • Wang, S., et al. (2014). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. ACS Medicinal Chemistry Letters, 5(7), 819–824.
  • Al-Abdullah, E. S., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbothioimidates and 1,3-Bis(adamantan-1-yl)-5-arylidene-2-thiohydantoins. Molecules, 21(9), 1234.
  • Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(8), 1888.
  • MilliporeSigma. (n.d.). 4-aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5.
  • Horvat, S., et al. (1995). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Journal of Peptide Science, 1(5), 303–310.
  • Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4).
  • Santa Cruz Biotechnology. (n.d.). 4-aminoadamantane-1,4-dicarboxylic acid hydrochloride | SCBT.
  • SciSpace. (n.d.).
  • Hay, A. J., et al. (1985). The molecular basis of the specific anti-influenza action of amantadine. The EMBO Journal, 4(11), 3021–3024.
  • Wenk, G. L., et al. (1996). MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. European Journal of Pharmacology, 293(3), 267–270.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104.
  • Rejdak, K., & Grieb, P. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? Pharmaceuticals, 13(11), 363.
  • Antonov, S. M., et al. (1997). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. The Journal of Physiology, 502(Pt 1), 125–139.
  • Khan, I., et al. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Advances, 13(39), 27367–27382.
  • National Center for Biotechnology Information. (n.d.). Amantadine.

Sources

A Comparative Guide to the In Vivo and In Vitro Potency of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the adamantane scaffold offers a unique combination of rigidity and lipophilicity, making it a privileged structure in medicinal chemistry. Among its many derivatives, 4-Aminoadamantane-1-carboxylic acid hydrochloride presents an intriguing, yet sparsely documented, profile. This guide provides a comparative analysis of its potential potency by examining data from closely related, well-characterized adamantane analogs. We will delve into the established in vitro and in vivo methodologies used to assess the biological activity of such compounds, offering a framework for the evaluation of 4-Aminoadamantane-1-carboxylic acid hydrochloride.

Introduction to 4-Aminoadamantane-1-carboxylic acid hydrochloride

4-Aminoadamantane-1-carboxylic acid hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon. Its structure is characterized by an amino group and a carboxylic acid group at positions 4 and 1 of the adamantane cage, respectively. This bifunctional nature suggests its potential as a versatile building block in the synthesis of more complex pharmaceutical agents.[1] Indeed, it has been utilized as an intermediate in the development of compounds targeting conditions like hypertension and neurodegenerative diseases.[1] However, comprehensive data on the intrinsic in vivo and in vitro potency of the parent molecule is limited in publicly available literature.

To understand its potential biological activity, we can draw comparisons with two well-studied adamantane derivatives: Amantadine (1-aminoadamantane) and 1-Adamantane carboxylic acid. Amantadine is known for its antiviral and neuroprotective effects,[2][3] while 1-Adamantane carboxylic acid has been investigated for its anticonvulsant properties.[4] By examining the experimental data and protocols associated with these analogs, we can establish a robust framework for assessing the potency of 4-Aminoadamantane-1-carboxylic acid hydrochloride.

In Vitro Potency Assessment: Methodologies and Comparative Data

In vitro assays are fundamental for determining a compound's direct effect on a specific biological target, such as an enzyme or a receptor, in a controlled environment. For adamantane derivatives, these assays often focus on antiviral, neuroprotective, or enzyme inhibition activities.

Representative In Vitro Protocol: Neuronal Viability Assay for Neuroprotection

A common method to assess neuroprotective potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This protocol is designed to evaluate the ability of a compound to protect neuronal cells from an excitotoxic insult, such as exposure to N-methyl-D-aspartate (NMDA).

Experimental Protocol: MTT Assay for Neuroprotection

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until they form a stable monolayer.

  • Compound Pre-treatment: Prepare a stock solution of 4-Aminoadamantane-1-carboxylic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and dilute to various concentrations in cell culture medium. Pre-treat the cells with the compound for 1-2 hours.

  • Induction of Excitotoxicity: Introduce an excitotoxic agent, such as NMDA (e.g., 100 µM), to the cell cultures (except for the negative control wells) and incubate for a period known to induce cell death (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal effective concentration (EC50), the concentration at which the compound provides 50% of its maximal protective effect, can be determined by plotting cell viability against the compound concentration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Plate Neuronal Cells] --> B{Pre-treat with Compound}; B --> C{Induce Excitotoxicity (e.g., NMDA)}; C --> D[Add MTT Reagent]; D --> E[Incubate]; E --> F[Solubilize Formazan]; F --> G((Measure Absorbance)); G --> H{Calculate % Viability & EC50};

}

Caption: Workflow for assessing neuroprotective effects using the MTT assay.

Comparative In Vitro Data for Adamantane Analogs
CompoundAssayTarget/ModelPotency (IC50/EC50)Reference
AmantadineAntiviral AssayInfluenza A M2 Proton ChannelIC50 ≈ 16 µM[5]
AmantadineCytotoxicity AssayInfluenza A (H1N1) in MDCK cellsEC50 ≈ 34 µM[5]
AmantadineNMDA Receptor AntagonismRecombinant NMDA receptors in HEK293 cellsIC50 ≈ 0.47 - 0.93 µM[5]

This table presents data for Amantadine as a reference for the potential potency of aminoadamantane derivatives.

In one study, a derivative of 4-aminoadamantane-1-carboxylic acid, when incorporated into a larger molecule targeting the enzyme 11β-HSD1, showed reduced inhibitory activity compared to other derivatives, suggesting that the parent molecule itself may not be a potent inhibitor for this specific enzyme.[6]

In Vivo Potency Assessment: Methodologies and Comparative Data

In vivo studies are crucial for understanding a compound's efficacy and safety in a whole living organism. These studies can reveal important information about a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its overall effect on a physiological system.

Representative In Vivo Protocol: Anticonvulsant Activity Assessment

To evaluate the potential central nervous system effects of adamantane derivatives, animal models of seizures are often employed. The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for anticonvulsant drugs.

Experimental Protocol: PTZ-Induced Seizure Model

  • Animal Acclimatization: Acclimate male Swiss mice to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Prepare a solution of 4-Aminoadamantane-1-carboxylic acid hydrochloride in a suitable vehicle (e.g., saline). Administer the compound to the test groups via an appropriate route (e.g., intraperitoneal injection) at various doses. Administer the vehicle alone to the control group.

  • Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all animals.

  • Behavioral Observation: Immediately after PTZ administration, observe the animals individually for a set period (e.g., 30 minutes) for the onset and severity of seizures. Seizure activity can be scored using a standardized scale (e.g., Racine scale).

  • Data Collection: Record the latency to the first seizure, the duration of seizures, and the percentage of animals in each group that exhibit seizures.

  • Data Analysis: Determine the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. Statistical analysis (e.g., Fisher's exact test for seizure incidence) is used to compare the treated groups with the control group.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Acclimatize Animals] --> B{Administer Compound/Vehicle}; B --> C{Induce Seizures (PTZ)}; C --> D[Observe & Score Seizure Activity]; D --> E((Record Latency, Duration, Incidence)); E --> F{Calculate ED50 & Perform Statistical Analysis};

}

Caption: Workflow for assessing anticonvulsant effects using the PTZ model.

Comparative In Vivo Data for Adamantane Analogs

While in vivo data for 4-Aminoadamantane-1-carboxylic acid hydrochloride is not available, the following table provides data for 1-Adamantane carboxylic acid and Amantadine, which can serve as a benchmark.

CompoundAnimal ModelEndpointPotency (ED50/Effective Dose)Reference
1-Adamantane carboxylic acidPTZ-induced clonic seizures in miceInhibition of seizuresED50 = 256.3 mg/kg[4]
AmantadineInfluenza A infected miceImproved survival100 mg/kg per day[5]

This table presents data for related adamantane compounds to provide a comparative context for potential in vivo potency.

Bridging In Vitro and In Vivo Potency: A Discussion

The translation from in vitro activity to in vivo efficacy is a critical step in drug development. A compound that shows high potency in an in vitro assay may not be effective in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Conversely, a compound with moderate in vitro potency might demonstrate significant in vivo effects if it has favorable pharmacokinetics.

For 4-Aminoadamantane-1-carboxylic acid hydrochloride, its chemical structure suggests good water solubility, which could be advantageous for bioavailability. However, the presence of both an amino and a carboxylic acid group makes it a zwitterionic molecule at physiological pH, which could impact its ability to cross the blood-brain barrier.

The available data on related compounds highlights this complexity. Amantadine, with its simple amino group, shows activity in both in vitro and in vivo models of neurological and viral diseases. 1-Adamantane carboxylic acid demonstrates in vivo anticonvulsant effects. The addition of both functional groups in 4-Aminoadamantane-1-carboxylic acid hydrochloride could lead to a unique pharmacological profile that warrants further investigation.

Conclusion

While direct experimental data on the in vivo and in vitro potency of 4-Aminoadamantane-1-carboxylic acid hydrochloride is currently lacking in the public domain, this guide provides a comprehensive framework for its evaluation. By leveraging established protocols and comparative data from well-characterized adamantane analogs, researchers can design and execute studies to elucidate the biological activity of this intriguing compound. The provided methodologies for assessing neuroprotective and anticonvulsant effects serve as a starting point for a thorough investigation into the therapeutic potential of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Future studies are needed to populate the data tables presented here and to fully understand the structure-activity relationship of this and other bifunctional adamantane derivatives.

References

  • Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. (2015, May 6). MedChemComm. [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2026, January 28). MDPI. [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates-A Pilot Study. (2026, January 28). PubMed. [Link]

  • Study of 1-adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic in the family environment. (1969). PubMed. [Link]

  • Hay, A. J., Wolstenholme, A. J., Skehel, J. J., & Smith, M. H. (1985). The molecular basis of the specific anti-influenza action of amantadine. The EMBO Journal, 4(11), 3021–3024. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI. [Link]

  • Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. (2021, March 3). PMC. [Link]

  • (PDF) Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. (2019, December 20). ResearchGate. [Link]

  • Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). (2023, June 25). MDPI. [Link]

  • Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning. (2022, October 15). PubMed. [Link]

  • Adamantane-1-carboxylic acid. NIST WebBook. [Link]

  • 1-Adamantanecarboxylic acid. Wikipedia. [Link]

  • 1-adamantanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. (2023, August 22). RSC Publishing. [Link]

  • Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (2017). ResearchGate. [Link]

Sources

Spectroscopic Confirmation of 4-Aminoadamantane-1-carboxylic Acid Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of pharmaceutical intermediates is a critical regulatory and scientific gateway. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) is a highly valuable, rigid pharmacophore building block frequently utilized in the synthesis of 1[1].

Because of its highly symmetrical, 2[2], confirming the exact positioning and integrity of its bifunctional groups (the carboxylic acid and the primary amine salt) requires orthogonal analytical techniques. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as alternative modalities for structural validation, providing the causality behind experimental choices and establishing self-validating protocols.

Section 1: Comparative Analysis of Spectroscopic Modalities

When analyzing a bifunctionalized tricyclic system, no single technique provides a complete structural proof. We must compare and layer alternative modalities to build a comprehensive, irrefutable profile.

Table 1: Modality Performance and Causality Comparison
Analytical ModalityPrimary Structural InsightPerformance vs. AlternativesCausality for Selection
¹H & ¹³C NMR Carbon framework, proton environments, and functional group positioning.Superior for mapping the adamantane cage and confirming isomeric purity.The rigid cage creates distinct chemical shifts; DMSO-d₆ is required due to the high polarity of the HCl salt.
ATR-FTIR Identification of specific functional groups (C=O, N-H, O-H).Outperforms NMR in rapidly confirming the presence of the protonated amine and carboxylic acid without solvent interference.Dipole moment changes in the highly polar functional groups yield strong, unambiguous absorption bands.
LC-MS (ESI) Exact molecular weight and fragmentation patterns.Best for detecting trace impurities and confirming the mass of the free base.Soft ionization (ESI) preserves the molecular ion, while MS/MS fragmentation confirms the loss of the carboxyl group.
Table 2: Quantitative Spectroscopic Data Summary

The following table summarizes the expected quantitative data required to validate the compound's structure[3].

TechniqueParameterExpected Value / RangeStructural Assignment
¹H NMR Chemical Shift (δ)12.0 - 12.3 ppm (br s)Carboxylic acid proton (-COOH)
¹H NMR Chemical Shift (δ)8.0 - 8.1 ppm (br s)Protonated amine (-NH₃⁺)
¹H NMR Chemical Shift (δ)1.5 - 2.1 ppm (m)Adamantane core protons (CH, CH₂)
¹³C NMR Chemical Shift (δ)176 - 178 ppmCarbonyl carbon (C=O)
¹³C NMR Chemical Shift (δ)28 - 42 ppmAdamantane framework carbons
FTIR Wavenumber (cm⁻¹)3370 - 3100 cm⁻¹N-H stretching (amine salt)
FTIR Wavenumber (cm⁻¹)1690 - 1710 cm⁻¹C=O stretching (carboxylic acid)
ESI-MS m/z196.1 [M+H]⁺Free base molecular ion (C₁₁H₁₈NO₂)

Section 2: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes an internal mechanistic check to prevent false positives and analytical artifacts.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: The hydrochloride salt of 4-aminoadamantane-1-carboxylic acid creates a highly polar ionic lattice that is completely insoluble in standard non-polar NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is deliberately selected because it disrupts these ionic interactions, providing a homogenous solution. Furthermore, DMSO-d₆ shifts the residual water peak away from the4[4], preventing signal overlap with the critical adamantane envelope.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆.

    • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

    • Self-Validation (D₂O Exchange): The3[3] are susceptible to hydrogen bonding and concentration effects. To validate these assignments, add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

    • Data Interpretation: The rapid disappearance of the peaks at 12.0 ppm and 8.0 ppm confirms they are exchangeable heteroatom protons, definitively assigning them to the carboxylic acid and amine salt. The adamantane cage protons will remain unaffected, serving as an internal control.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: Why use Attenuated Total Reflectance (ATR) instead of a traditional KBr pellet? The KBr matrix is highly hygroscopic; it absorbs ambient moisture which artificially inflates the O-H stretching region (3200-3500 cm⁻¹). Because the critical N-H and O-H stretches of this specific amino acid salt reside exactly in this region, ATR-FTIR is utilized to analyze the neat solid, preventing moisture-induced false positives.

  • Step-by-Step Methodology:

    • Background Scan: Collect a background spectrum of the clean diamond ATR crystal to subtract ambient CO₂ and water vapor.

    • Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the crystal and apply uniform pressure using the anvil.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Self-Validation: Verify the presence of the strong carbonyl stretch at 1690-1710 cm⁻¹. If this peak is shifted significantly higher (e.g., >1730 cm⁻¹), it indicates potential esterification (a common unreacted intermediate from synthesis).

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality: Why LC-MS over GC-MS? 4-Aminoadamantane-1-carboxylic acid hydrochloride is a non-volatile salt. GC-MS would require chemical derivatization (e.g., silylation) to volatilize the compound, which alters the native structure. LC-MS with Electrospray Ionization (ESI) is chosen because it allows for the direct analysis of the polar salt in the liquid phase, gently ionizing the molecule to preserve the parent ion.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Use Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to promote protonation.

    • Injection: Inject 1 µL of a 0.1 mg/mL sample solution.

    • Acquisition: Run a gradient elution over a C18 column. Monitor the MS scan range of 100-500 m/z in positive mode.

    • Self-Validation (Fragmentation): Isolate the [M+H]⁺ parent ion at m/z 196.1 and apply collision-induced dissociation (CID). The loss of H₂O and CO (combined loss of 46 Da) will yield characteristic adamantyl cation fragments (e.g., m/z 135), confirming the core structure.

Section 3: Logical Workflow Visualization

The following diagram illustrates the orthogonal, self-validating workflow required to achieve unambiguous structural confirmation of the compound.

G A 4-Aminoadamantane-1-carboxylic Acid HCl (Sample) B LC-MS Analysis (Mass & Purity) A->B Step 1 C FTIR Spectroscopy (Functional Groups) A->C Step 2 D 1H & 13C NMR (Carbon Framework) A->D Step 3 F Unambiguous Structural Confirmation B->F C->F E D2O Exchange (Self-Validation) D->E Proton ID E->F

Caption: Workflow for the spectroscopic validation of adamantane derivatives.

References

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL
  • Title: A Comparative Guide to the Spectroscopic Analysis of 1-Iodoadamantane and Its Derivatives Source: Benchchem URL
  • Title: Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 Source: Smolecule URL
  • Title: Adamantane - Spectroscopy Source: Wikipedia URL

Sources

Comparative Neuroprotective Profiling of Adamantane Derivatives: Amantadine, Memantine, and Nitromemantine

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the N-methyl-D-aspartate receptor (NMDAR) has presented drug developers with a profound pharmacological paradox: physiological NMDAR activity is essential for synaptic plasticity and neuronal survival, yet pathological overactivation drives excitotoxicity and neurodegeneration. Broad-spectrum NMDAR antagonists often fail in clinical trials due to severe on-target side effects, including hallucinations and coma, caused by the blockade of normal synaptic transmission[1].

To overcome this, researchers have turned to adamantane derivatives. These compounds act as uncompetitive, voltage-dependent open-channel blockers with relatively fast off-rates (UFO kinetics), allowing them to selectively target pathological receptor overactivation while sparing physiological function[1][2]. This guide provides an in-depth technical comparison of three generations of adamantane derivatives—Amantadine, Memantine, and Nitromemantine—analyzing their receptor kinetics, neuroprotective efficacy, and the experimental frameworks used to validate them.

Mechanistic Divergence: The Structural Basis of Receptor Kinetics

The neuroprotective efficacy of adamantane derivatives is dictated by their binding affinity and kinetic behavior within the NMDAR calcium channel.

  • Amantadine: Originally developed as an antiviral and later repurposed for Parkinson's disease, amantadine is a low-affinity NMDAR antagonist. It inhibits the receptor primarily by accelerating channel closure during block, stabilizing the closed states of the channel[3]. However, its high IC50 (~71.0 μM) limits its neuroprotective window[4].

  • Memantine (3,5-dimethyladamantan-1-amine): The addition of two methyl side groups significantly enhances memantine's affinity for the open NMDAR channel, dropping its IC50 to approximately 2.3 μM[4]. These methyl groups bind to specific hydrophobic pockets (NR1-A645 and NR2B-A644) near the Mg2+ binding site[4]. Because of its voltage dependence and fast off-rate, memantine preferentially blocks tonically activated extrasynaptic NMDARs (eNMDARs) during prolonged glutamate exposure, while rapidly dissociating during the high-voltage phasic bursts of normal synaptic transmission (sNMDARs)[2][5].

  • Nitromemantine (NitroSynapsin): A second-generation, dual-action derivative designed to improve upon memantine. By appending a nitro group to the adamantane scaffold, Nitromemantine utilizes the memantine moiety as a "homing beacon" to enter the open channel. Once inside, the nitro group facilitates the S-nitrosylation of redox-modulatory cysteine residues on the receptor[1][6]. This targeted allosteric modification provides a longer-lasting, highly selective inhibition of eNMDARs, completely ameliorating amyloid-beta (Aβ)-induced synaptic loss in Alzheimer's models where memantine only offers partial protection[7].

NMDAR_Signaling Glutamate Glutamate Exposure sNMDAR Synaptic NMDAR (Phasic Activity) Glutamate->sNMDAR Physiological eNMDAR Extrasynaptic NMDAR (Tonic Overactivation) Glutamate->eNMDAR Pathological (e.g., Aβ-induced) Survival CREB Pathway (Neuroprotection) sNMDAR->Survival Apoptosis Mitochondrial Dysfunction (Apoptosis / Spine Loss) eNMDAR->Apoptosis Memantine Memantine (Channel Block) Memantine->eNMDAR Preferential Block Nitromemantine Nitromemantine (Channel Block + S-nitrosylation) Nitromemantine->eNMDAR Targeted Dual Inhibition

Fig 1: Divergent NMDAR signaling pathways and targeted inhibition by adamantane derivatives.

Quantitative Performance Benchmarks

To objectively compare these compounds, we must look at their binding kinetics and neuroprotective readouts. The following table synthesizes experimental data regarding their interaction with the GluN1/GluN2 subunits.

CompoundStructural ModificationNMDAR IC50 (Patch-Clamp)Primary Mechanism of ActionClinical / Development Status
Amantadine Base adamantane amine~71.0 μM[4]Weak uncompetitive channel block; accelerates channel closure[3].Approved (Parkinson's dyskinesia, Antiviral)
Memantine Addition of 3,5-dimethyl groups~2.3 μM[4]Uncompetitive, voltage-dependent block (UFO kinetics) at Mg2+ site[1][2].Approved (Moderate-to-severe Alzheimer's)[4]
Nitromemantine Addition of -ONO2 group~5.0 μM (varies by side-chain length)[6]Dual action: Open-channel block + S-nitrosylation of redox sites[1][6].Investigational (Alzheimer's, Cerebrovascular)[6][7]
Standardized Experimental Protocols for Validation

Establishing the efficacy of an NMDAR antagonist requires a self-validating experimental system. You must first prove the biophysical mechanism (electrophysiology) and subsequently prove the biological outcome (neuroprotection).

Protocol A: Whole-Cell Patch-Clamp for Voltage-Dependent Kinetics

Purpose: To validate the uncompetitive, voltage-dependent nature of the adamantane derivative, ensuring it mimics the physiological Mg2+ block without permanently disabling the receptor[6].

  • Preparation: Isolate primary rat cortical neurons (E16-E18) and culture for 14-21 days in vitro (DIV) to ensure mature NMDAR expression.

  • Electrophysiological Setup: Submerge cells in Mg2+-free extracellular recording solution. Use borosilicate glass pipettes (3–5 MΩ) filled with a Cs-based internal solution to block potassium currents.

  • Baseline Recording: Voltage-clamp the neuron at a physiological resting potential of -70 mV. Apply 100 μM NMDA and 10 μM glycine via a rapid perfusion system to elicit steady-state inward currents.

  • Drug Application & Causality: Apply the adamantane derivative (e.g., 5 μM Memantine or Nitromemantine) concurrently with NMDA.

    • Observation: You will observe a use-dependent decay in the inward current as the drug enters the open channels[6].

  • Voltage-Dependence Validation: Shift the holding potential to +30 mV (mimicking a strong synaptic depolarization).

    • Observation: The blockade should rapidly relieve. This step is critical; it proves the drug is positively charged and driven out of the pore by depolarization, allowing normal synaptic transmission to occur[6].

Protocol B: Aβ-Induced Excitotoxicity and Synaptic Integrity Assay

Purpose: To evaluate neuroprotection in a disease-relevant model. Soluble Aβ oligomers trigger astrocytes to release excessive glutamate, which tonically activates eNMDARs, leading to caspase-3 activation and dendritic spine loss[7].

  • Preparation: Prepare organotypic hippocampal slice cultures (OHSCs) from P7 rats. Allow 7 days for stabilization.

  • Insult Induction: Treat the slices with 500 nM soluble Aβ1-42 oligomers for 24 hours. Causality: Aβ specifically drives eNMDAR overactivation via astrocytic glutamate spillover, creating a purely pathological testing environment[7].

  • Therapeutic Intervention: Co-incubate experimental groups with either 10 μM Memantine or 5 μM Nitromemantine.

  • Protein Extraction & Western Blotting: Lysis the tissue and run a Western blot probing for cleaved Caspase-3 (an apoptotic marker) normalized to actin.

    • Expected Result: Aβ will significantly elevate cleaved Caspase-3. Memantine will show partial reduction, while Nitromemantine will show near-complete amelioration due to its superior eNMDAR selectivity[7].

  • Morphological Validation: Transfect a subset of neurons with GFP prior to insult. Use confocal microscopy to quantify dendritic spine density. Nitromemantine-treated cells will retain spine densities comparable to healthy controls, proving structural neuroprotection[7].

Experimental_Workflow Prep Primary Neurons / Hippocampal Slices Insult Pathological Insult (NMDA or Aβ Oligomers) Prep->Insult Treatment Drug Application (Adamantane Derivatives) Insult->Treatment Assay1 Patch-Clamp (Kinetics & Voltage Block) Treatment->Assay1 Biophysical Validation Assay2 Biochemical Assay (Caspase-3 / Spine Density) Treatment->Assay2 Neuroprotective Validation

Fig 2: Dual-axis experimental workflow for validating NMDAR antagonist efficacy and kinetics.

Conclusion

The evolution from Amantadine to Memantine, and subsequently to Nitromemantine, represents a masterclass in rational drug design. By leveraging the uncompetitive, voltage-dependent kinetics of the adamantane scaffold and combining it with targeted allosteric modulators (like the S-nitrosylating group in Nitromemantine), researchers can surgically inhibit the pathological extrasynaptic NMDAR activity that drives neurodegeneration. For drug development professionals, these molecules serve as the gold standard for designing therapies that require the delicate balancing of physiological preservation and pathological blockade.

References
  • 4, Wikipedia.org

  • 5, MDPI 3.1, PMC - NIH.gov 4.3, PMC - NIH.gov 5.6, PMC - NIH.gov

  • 7, PNAS 7.2, MDPI

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Aminoadamantane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) not merely as a compliance exercise, but as a critical intersection of physicochemical properties and laboratory safety.

This compound is a highly valued building block in drug development, frequently utilized in the synthesis of 11β-HSD1 inhibitors for metabolic disorders[1], neuroprotective agents, and antiviral adamantane derivatives[2][3]. However, the very features that make it pharmacologically potent—its rigid, highly lipophilic tricyclic adamantane cage[4]—dictate stringent operational and personal protective equipment (PPE) protocols.

The following guide provides a self-validating, step-by-step operational framework designed to protect researchers from the specific hazards of this compound.

Physicochemical Hazard Profile

Before establishing a PPE matrix, we must understand the causality of the hazards. The compound is supplied as a crystalline powder. While the hydrochloride (HCl) salt renders the molecule polar and water-soluble, the underlying adamantane core is extremely lipophilic and capable of interacting with biological lipid bilayers[3].

Table 1: Hazard Summary & Quantitative Data

Property / Metric Specification Operational Implication
CAS Number 1245645-93-5 Unique identifier for safety tracking.
Molecular Formula C11H18ClNO2 Contains an HCl salt; solutions will be acidic.
Physical Form Crystalline Powder High risk of aerosolization and static scatter during weighing.
GHS Hazards H315, H319, H335 Causes skin irritation, serious eye irritation, and respiratory irritation.

| Signal Word | Warning (GHS07) | Requires localized engineering controls (fume hood). |

Personal Protective Equipment (PPE) Matrix

Every piece of recommended PPE is a direct response to a specific physicochemical threat posed by this compound.

Table 2: Mandatory PPE & Mechanistic Rationale

Protection Zone Required Equipment Causality & Rationale
Respiratory N95 or P100 Particulate Respirator Hazard: H335 (Respiratory Irritant). The fine powder easily aerosolizes. The respirator prevents inhalation of micro-particulates if engineering controls fail.
Dermal (Hands) Double-layered Nitrile Gloves (Min. 0.11 mm) Hazard: H315 (Skin Irritant) + Lipophilicity[3]. If the powder is accidentally dissolved in organic lab solvents (e.g., DMSO), the solvent can degrade single-layer gloves and carry the lipophilic adamantane payload directly through the skin[4].
Ocular Chemical Safety Goggles (Snug-fitting) Hazard: H319 (Eye Irritant). Standard safety glasses with side shields are insufficient against airborne dust. Goggles create a full seal.

| Body | Flame-retardant, elastic-cuffed Lab Coat | Hazard: Cross-contamination. Elastic cuffs prevent the powder from migrating up the forearms and contaminating personal clothing. |

HazardPPE Compound 4-Aminoadamantane-1-carboxylic acid hydrochloride Prop1 Crystalline Powder (Aerosolization Risk) Compound->Prop1 Prop2 Lipophilic Adamantane Core (Membrane Permeability) Compound->Prop2 Prop3 HCl Salt / Acidic (Irritant H315, H319) Compound->Prop3 PPE1 N95/P100 Respirator & Fume Hood Prop1->PPE1 Prevents Inhalation PPE2 Double Nitrile Gloves Prop2->PPE2 Blocks Dermal Absorption Prop3->PPE2 PPE3 Chemical Safety Goggles Prop3->PPE3 Prevents Ocular Damage

Fig 1: Logical mapping of physicochemical hazards to mandatory PPE requirements.

Operational Workflow & Safe Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when handling the raw powder.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Conduct all open-container handling within a chemical fume hood or powder weighing enclosure. Verify the face velocity is between 0.4–0.6 m/s using a calibrated anemometer.

  • Causality: Adamantane derivatives frequently exhibit electrostatic properties in their crystalline form. A localized exhaust prevents aerosolized particulates from entering the operator's breathing zone (P261, P271).

Step 2: Precision Weighing

  • Action: Utilize anti-static weighing boats and a grounded micro-spatula. If ambient humidity is below 40%, deploy a localized ionizer fan near the balance.

  • Causality: Static charge causes the fine powder to repel from the spatula, leading to benchtop contamination and inaccurate dosing. Neutralizing the charge ensures a controlled, safe transfer.

Step 3: Solvent Addition and Dissolution

  • Action: Transfer the weighed solid directly into a pre-labeled glass vial. Add the required solvent (e.g., DMSO or aqueous buffer) slowly down the inner wall of the vial, then immediately seal with a PTFE-lined cap before vortexing or sonicating.

  • Causality: Adding solvent to a dry powder displaces air rapidly, which can eject particulates into the environment. Sealing the vial prior to agitation creates a closed system, eliminating exposure risk during the dissolution phase.

Step 4: Surface Decontamination and Doffing

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent capable of dissolving the HCl salt (e.g., 70% ethanol or distilled water), followed by a dry lint-free wipe. Doff the outer layer of contaminated gloves inside the hood.

  • Causality: Because the HCl salt is water-soluble, using an appropriate aqueous/alcoholic solvent ensures complete chemical degradation and removal, rather than merely spreading the irritating powder across the workspace (P264).

Protocol Step1 1. Environmental Preparation Step2 2. Static-Free Weighing Step1->Step2 Verify 0.5 m/s flow Step3 3. Solvent Dissolution Step2->Step3 Transfer to vial Step4 4. Surface Decontamination Step3->Step4 Cap & Seal

Fig 2: Step-by-step operational workflow for handling adamantane powders.

Spill Response and Disposal Plan

In the event of a breach in protocol, immediate and calculated action is required to mitigate exposure (P501).

  • Minor Powder Spills (< 50g): Do not dry sweep. Dry sweeping aerosolizes the irritant. Cover the powder with damp absorbent paper (using water or 70% ethanol) to suppress dust. Carefully scoop the wet material into a hazardous waste container using a non-sparking tool. Wash the area with soap and water (P302+P352).

  • Solid Waste Segregation: All contaminated gloves, weigh boats, and wipes must be double-bagged and placed in a sealed, clearly labeled "Adamantane Organic Solid Waste" bin.

  • Liquid Waste Segregation: If the compound is dissolved in halogenated solvents (e.g., DCM), dispose of it in a "Halogenated Organic Waste" carboy. If dissolved in aqueous buffers, route to "Aqueous Acidic Waste," as the hydrochloride salt will lower the pH of the solution.

References

  • MilliporeSigma.
  • Smolecule. "Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5". smolecule.com.
  • National Institutes of Health (PMC).
  • ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery". connectsci.au.
  • Royal Society of Chemistry. "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors". rsc.org.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.